molecular formula C16H14F3N3O2S B13828457 Lansoprazole-13C6

Lansoprazole-13C6

Cat. No.: B13828457
M. Wt: 375.32 g/mol
InChI Key: MJIHNNLFOKEZEW-SDHHWPBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lansoprazole-13C6 is a useful research compound. Its molecular formula is C16H14F3N3O2S and its molecular weight is 375.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lansoprazole-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lansoprazole-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14F3N3O2S

Molecular Weight

375.32 g/mol

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1

InChI Key

MJIHNNLFOKEZEW-SDHHWPBBSA-N

Isomeric SMILES

CC1=C(C=CN=C1CS(=O)C2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2)OCC(F)(F)F

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Lansoprazole-13C6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Precision Isotopologue for Bioanalytical Quantitation

Executive Summary

This technical guide details the physicochemical properties, analytical applications, and handling protocols for Lansoprazole-13C6 , a stable isotope-labeled internal standard (IS). Designed for high-precision LC-MS/MS quantitation of Lansoprazole in complex biological matrices, this isotopologue mitigates matrix effects and ionization variability inherent in pharmacokinetic (PK) and toxicokinetic (TK) studies. Unlike deuterium-labeled analogs, the carbon-13 core offers superior isotopic stability and chromatographic co-elution with the analyte.

Part 1: Physicochemical Identity & Core Data

The following data constitutes the definitive identity of the reference material.

ParameterTechnical Specification
Compound Name Lansoprazole-13C6
CAS Number 1261394-42-6
Molecular Weight 375.32 g/mol (Unlabeled: 369.36 g/mol )
Molecular Formula C₁₀¹³C₆H₁₄F₃N₃O₂S
Isotopic Purity ≥ 99 atom % ¹³C
Chemical Name 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7,3a,7a-¹³C₆
Solubility Soluble in DMSO, Methanol, Acetonitrile; Practically insoluble in water.[1][2]
pKa ~4.0 (Pyridinium), ~8.8 (Benzimidazole NH)
Appearance White to off-white solid
Structural Localization of Isotopes

The ¹³C labeling is localized within the benzimidazole ring . This placement is strategic:

  • Metabolic Stability: The benzimidazole core is resistant to rapid metabolic cleavage compared to the alkoxy side chain.

  • Fragmentation Logic: In MS/MS, the label remains distinct in specific fragment ions, allowing for interference-free Multiple Reaction Monitoring (MRM) transitions.

LansoprazoleStructure Figure 1: Structural topology of Lansoprazole-13C6 highlighting the labeled benzimidazole core. Benzimidazole Benzimidazole Ring (13C6 Labeled Core) Sulfinyl Sulfinyl Linker (-SO-CH2-) Benzimidazole->Sulfinyl C-S Bond Pyridine Pyridine Ring (Unlabeled) Sulfinyl->Pyridine C-C Bond Tail Trifluoroethoxy Tail (-OCH2CF3) Pyridine->Tail Ether Link

Part 2: Bioanalytical Application (LC-MS/MS)

The primary utility of Lansoprazole-13C6 is as an Internal Standard (IS) for normalizing signal variability caused by extraction efficiency and matrix effects in electrospray ionization (ESI).

Why ¹³C₆ over Deuterium (d₄)?
  • Chromatographic Fidelity: Deuterated compounds often exhibit a "deuterium isotope effect," eluting slightly earlier than the analyte. This separation can cause the IS to experience different matrix suppression than the analyte. ¹³C-labeled compounds are virtually identical in mass transport, ensuring perfect co-elution and accurate normalization.

  • Label Stability: Deuterium on exchangeable protons (e.g., -NH, -OH) can exchange with solvent protons (H/D exchange), altering the mass shift. The ¹³C carbon framework is non-exchangeable and permanent.

Validated Experimental Workflow

Objective: Quantification of Lansoprazole in Human Plasma (Range: 5.0 – 2000 ng/mL).

1. Stock Solution Preparation:

  • Solvent: Dissolve 1 mg Lansoprazole-13C6 in 1 mL DMSO to create a 1 mg/mL primary stock.

  • Storage: Aliquot and store at -80°C. Stable for >6 months.

  • Working IS Solution: Dilute to 100 ng/mL in 50% Methanol/Water immediately prior to use.

2. Sample Extraction (Protein Precipitation):

  • Step A: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

  • Step B: Add 20 µL of Working IS Solution (Lansoprazole-13C6). Vortex for 10 sec.

  • Step C: Add 200 µL of Acetonitrile (containing 0.1% Ammonium Hydroxide to maintain basicity).

    • Note: Lansoprazole is acid-labile. Neutral or basic extraction conditions prevent degradation to the sulfenamide rearrangement product.

  • Step D: Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

  • Step E: Transfer supernatant to LC vial.

3. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 5mM Ammonium Acetate in Water (pH 8.5).

    • B: Acetonitrile.[3][4][5]

  • Ionization: ESI Positive Mode (+).

MRM Transition Logic

The fragmentation of Lansoprazole typically involves the cleavage of the sulfinyl bond.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Mechanism
Lansoprazole 370.1 [M+H]⁺252.1Loss of Benzimidazole (Neutral)
Lansoprazole-13C6 376.1 [M+H]⁺252.1Loss of Labeled Benzimidazole (Neutral)

Critical Note: In the transition 376.1 → 252.1, the product ion (containing the pyridine/trifluoroethoxy moiety) is unlabeled . The mass shift (+6 Da) is lost with the neutral benzimidazole fragment. Alternative Transition: 376.1 → 125.1 (Labeled Benzimidazole cation). This transition retains the label and is useful for confirmation.

BioanalysisWorkflow Figure 2: LC-MS/MS Bioanalytical Workflow using Lansoprazole-13C6. Sample Biological Sample (Plasma/Serum) IS_Add Add IS: Lansoprazole-13C6 (Normalization Reference) Sample->IS_Add Extract Extraction (PPT/LLE) Acetonitrile + NH4OH IS_Add->Extract Centrifuge Centrifugation Remove Proteins Extract->Centrifuge LC LC Separation (High pH Mobile Phase) Centrifuge->LC Supernatant MS MS/MS Detection MRM: 376.1 -> 252.1 LC->MS Data Quantitation Area Ratio (Analyte/IS) MS->Data

Part 3: Stability & Handling Protocols

Lansoprazole and its isotopologues exhibit significant acid lability . Improper handling will lead to degradation into the rearrangement product (Lansoprazole Sulfide or related benzimidazoles), compromising the assay.

Stability Protocol:

  • pH Control: All solvents and buffers must be maintained at pH ≥ 7.0. Avoid acidic mobile phases (e.g., 0.1% Formic Acid) for long column residence times.

  • Light Sensitivity: Store solid material and solutions in amber glass vials to prevent photodegradation.

  • Temperature:

    • Solid: -20°C (Long term).

    • Solution: 4°C (Autosampler, max 24 hours).

References
  • LGC Standards. (n.d.). Lansoprazole-13C6 Product Data Sheet. Retrieved from

  • Toronto Research Chemicals (TRC). (n.d.). Lansoprazole-13C6 Certificate of Analysis. Retrieved from

  • Nirogi, R., et al. (2015).[4] "Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma." Bentham Open. Retrieved from

  • PubChem. (2025).[6] Lansoprazole Compound Summary. National Library of Medicine. Retrieved from

  • Hilaris Publisher. (2015). Stereochemical Determination of Dexlansoprazole by Optical Rotation, ECD and 13C-NMR. Retrieved from

Sources

Technical Guide: Lansoprazole-13C6 vs. Native Lansoprazole in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the physicochemical and functional distinctions between Native Lansoprazole (the therapeutic agent) and Lansoprazole-13C6 (the stable isotope-labeled internal standard). While chemically identical in reactivity, their mass-spectrometric behaviors diverge significantly. This guide is designed for bioanalytical scientists optimizing LC-MS/MS assays for pharmacokinetic (PK) or therapeutic drug monitoring (TDM) studies. It establishes why 13C-labeling offers superior matrix effect correction compared to deuterated analogs (e.g., Lansoprazole-d4) due to the absence of the chromatographic isotope effect.

Part 1: Physicochemical & Isotopic Distinction

The fundamental difference lies in the atomic composition of the benzimidazole moiety. Native Lansoprazole relies on natural abundance carbon (


C mostly), whereas Lansoprazole-13C6 incorporates six stable 

C isotopes.
Comparative Specifications
FeatureNative LansoprazoleLansoprazole-13C6 (IS)
CAS Registry 103577-45-31261394-42-6 (varies by label position)
Chemical Formula


Molecular Weight ~369.36 g/mol ~375.36 g/mol (+6 Da)
Monoisotopic Mass 369.08 Da375.10 Da
Primary Application Therapeutic (PPI)Quantitative Internal Standard
Isotopic Purity Natural Abundance (~1.1%

C)
>99 atom %

C per labeled site
Structural Visualization

The following diagram highlights the structural logic. The


C label is typically engineered into the benzimidazole ring . This ensures that the mass shift is retained in the primary product ion during MS/MS fragmentation (which usually involves the benzimidazole moiety).

LansoprazoleStructure cluster_0 Native Lansoprazole (Analyte) cluster_1 Lansoprazole-13C6 (Internal Standard) NodeA Benzimidazole Ring (12C - Natural) NodeB Sulfinyl Linker NodeA->NodeB NodeD Benzimidazole Ring (13C - Labeled x6) NodeA->NodeD Mass Shift +6 Da NodeC Trifluoroethoxy-Pyridine NodeB->NodeC NodeE Sulfinyl Linker NodeD->NodeE NodeF Trifluoroethoxy-Pyridine NodeE->NodeF

Caption: Structural comparison showing the localization of the 13C stable isotopes on the benzimidazole ring, preserving chemical structure while shifting mass.

Part 2: The Role of 13C6 in Bioanalysis (LC-MS/MS)

In high-sensitivity LC-MS/MS assays, the choice of Internal Standard (IS) dictates the accuracy of the data.

The "Co-Elution" Imperative

To correct for Matrix Effects (ion suppression or enhancement caused by phospholipids/salts in plasma), the IS must elute at the exact same time as the analyte.

  • Native Lansoprazole: Elutes at time

    
    .
    
  • Lansoprazole-13C6: Elutes at

    
     (Identical).
    
  • Lansoprazole-d4 (Deuterated): Often elutes slightly earlier (

    
    ).
    
Mechanism: 13C vs. Deuterium

Why choose 13C6 over the cheaper Deuterated (d4) version?

  • Deuterium Isotope Effect: C-D bonds are shorter and more stable than C-H bonds, slightly altering the lipophilicity and interaction with the C18 stationary phase. This can cause the deuterated IS to separate chromatographically from the native drug.[1] If the matrix suppression zone is narrow, the IS and analyte experience different ionization environments, leading to quantification errors.

  • Carbon-13 Stability:

    
    C does not significantly alter bond length or lipophilicity. Therefore, Lansoprazole-13C6 co-elutes perfectly  with the native drug, ensuring it experiences the exact same matrix suppression, providing a self-validating correction factor.
    

Part 3: Experimental Protocol (Validated LC-MS/MS Workflow)

This protocol describes a high-throughput method for quantifying Lansoprazole in human plasma using Lansoprazole-13C6.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) to a 96-well plate.

  • IS Addition: Add 20 µL of Lansoprazole-13C6 working solution (500 ng/mL in 50% Methanol).

  • Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Transfer: Inject 5 µL of the supernatant.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 5mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (

    
    ).
    
Mass Transitions (MRM)

The following transitions monitor the parent ion fragmenting to the benzimidazole cation.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Native Lansoprazole 370.1

252.0

15100
Lansoprazole-13C6 376.1

258.0

15100

> Note: The +6 Da shift is conserved in the product ion (252 vs 258), confirming the label is located on the benzimidazole fragment.

Part 4: Metabolic Stability & Pathway Logic

Understanding metabolism is crucial when designing the assay to ensure the IS does not interfere with metabolites (or vice versa).

Metabolic Pathways (CYP2C19 & CYP3A4)

Native Lansoprazole is extensively metabolized.[4][5] The 13C6 IS is used for quantification of the parent, but researchers must ensure the IS metabolites do not interfere with metabolite channels if simultaneous monitoring is required.

MetabolicPathway cluster_metabolism Hepatic Metabolism (Liver) Native Native Lansoprazole (m/z 370) CYP2C19 CYP2C19 (Hydroxylation) Native->CYP2C19 CYP3A4 CYP3A4 (Sulfoxidation) Native->CYP3A4 IS Lansoprazole-13C6 (m/z 376) IS->CYP2C19 Metab1 5-Hydroxy-Lansoprazole (m/z 386) CYP2C19->Metab1 IS_Metab1 5-Hydroxy-Lansoprazole-13C6 (m/z 392) CYP2C19->IS_Metab1 Parallel Metabolism (Non-Interfering) Metab2 Lansoprazole Sulfone (m/z 386) CYP3A4->Metab2

Caption: Metabolic fate of Native vs. 13C6 Lansoprazole. The IS undergoes parallel metabolism but remains mass-resolved (+6 Da) from native metabolites.

Why 13C6 is "Bio-Inert" in Analysis

While the IS is metabolized by enzymes in in vivo dosing, in an ex vivo analytical context (plasma sample), metabolic enzymes are inactive. However, if the IS were used in an in vivo tracer study, the 13C-C bond is highly stable and resistant to metabolic cleavage, unlike C-H bonds which can be rate-limiting (Kinetic Isotope Effect). 13C6 does not exhibit a significant Kinetic Isotope Effect, meaning its metabolic rate is identical to the native drug, making it an ideal tracer for flux studies if needed.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3883, Lansoprazole.[6] Retrieved from [Link]

  • Thorn, C. F., et al. (2021).[5] Lansoprazole Pathway, Pharmacokinetics.[4][5][7] ClinPGx. Retrieved from [Link]

Sources

Isotopic Purity Specifications for Lansoprazole-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers Subject: Critical Quality Attributes (CQA) and Validation of Stable Isotope Labeled Internal Standards (SIL-IS)

Introduction: The Precision Paradox

In the high-stakes environment of regulated bioanalysis (PK/PD studies), the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on a single, often overlooked variable: the quality of the Internal Standard (IS).

Lansoprazole-13C6 is the industry-standard SIL-IS for quantifying Lansoprazole in biological matrices. By introducing a stable +6 Da mass shift, it compensates for matrix effects, ionization suppression, and extraction variability. However, a common misconception is that "99% enrichment" guarantees data integrity. It does not.

This guide deconstructs the isotopic purity specifications required to prevent "Crosstalk" —the phenomenon where the Internal Standard contributes a false signal to the analyte channel, potentially invalidating Lower Limit of Quantification (LLOQ) data and failing FDA/EMA acceptance criteria.

The Physics of Purity: Atom % vs. Molecular Distribution

To set accurate specifications, one must distinguish between the enrichment of the atom and the purity of the molecule.

Atom % Enrichment

This refers to the probability that a specific carbon position contains a


 atom.
  • Specification: Typically

    
     atom % 
    
    
    
    .
  • Reality: This is a synthesis input metric. It does not tell you how many unlabeled molecules exist in the final vial.

Isotopic Purity (The Critical Metric)

This describes the distribution of isotopologues in the final product. For Lansoprazole-13C6 (


), we are statistically bound to have traces of 

,

, and critically,

(unlabeled Lansoprazole).
  • The Danger Zone (

    
    ):  If your IS contains even 0.5% of unlabeled Lansoprazole (
    
    
    
    ), spiking this IS into a patient sample adds "drug" to that sample.
  • The Result: Artificial elevation of analyte concentration, causing linearity failure at the low end of the curve (LLOQ).

The Lansoprazole Case Study (Mass Shift Logic)

Lansoprazole (


) has a monoisotopic mass of 369.08 Da .
The 

label is typically incorporated into the benzimidazole ring .
  • Analyte Transition:

    
     (Loss of benzimidazole moiety).
    
  • IS Transition:

    
     (Loss of labeled benzimidazole moiety).
    

Note: Because the label is lost in the neutral fragment, both the Analyte and the IS produce the same product ion (


 252.1). This makes Q1 (Precursor) isolation the only barrier against interference. Therefore, the absence of 

(369.1) in the IS is non-negotiable.

Recommended Specifications

The following specifications are recommended for sourcing Lansoprazole-13C6 to ensure compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

ParameterSpecificationRationale
Chemical Purity

Prevents non-isotopic matrix interference and ensures accurate stoichiometry during spiking.
Isotopic Purity (Overall)

Ensures the majority of the signal is in the

channel.
Unlabeled Content (

)

(Strict)
CRITICAL: Limits contribution to the analyte channel. Must be validated against the assay LLOQ.
Isotopic Distribution



contributes to the natural isotope abundance of the analyte, but

is the direct interferent.
Appearance White to Off-White SolidVisual check for degradation (Lansoprazole is acid-labile and turns brown/purple upon degradation).
Storage

, Desiccated
Lansoprazole is unstable in moisture and acidic environments.

The "Crosstalk" Mechanism

The following diagram illustrates how an impure IS creates false data points (Ghost Signals).

CrosstalkMechanism cluster_IS Internal Standard Reagent cluster_MS Mass Spectrometer (Q1 Selection) IS_Pure Lansoprazole-13C6 (M+6) (True IS) Q1_IS Q1: 375.1 (IS Channel) IS_Pure->Q1_IS Correct Mass IS_Impurity Impurity (M+0) (Unlabeled) Q1_Analyte Q1: 369.1 (Analyte Channel) IS_Impurity->Q1_Analyte Interference! (Same Mass as Drug) Detector Detector Response Q1_Analyte->Detector False Positive / High Background Q1_IS->Detector IS Signal

Figure 1: Mechanism of Isotopic Crosstalk. The M+0 impurity bypasses the IS channel and registers directly as Analyte, inflating the calculated concentration.

Validation Protocol: The "Zero-Analyte" Test

Before using a new lot of Lansoprazole-13C6 in a regulated study, you must perform an IS Interference Test . This protocol validates that the IS purity is sufficient for your specific LLOQ.

Objective

To verify that the response of the IS (at working concentration) in the analyte channel is


 of the LLOQ response (FDA BMV 2018 requirement).
Workflow Diagram

ValidationWorkflow Start Start: New Lot of Lansoprazole-13C6 Prep_IS 1. Prepare IS Working Solution (e.g., 500 ng/mL in MeOH) Start->Prep_IS Prep_LLOQ 2. Prepare Analyte LLOQ Sample (No IS added yet) Start->Prep_LLOQ Inject_BlankIS 3. Inject 'Blank + IS' (Matrix + IS, No Analyte) Prep_IS->Inject_BlankIS Inject_LLOQ 4. Inject 'LLOQ Standard' (Analyte only, No IS) Prep_LLOQ->Inject_LLOQ Measure 5. Measure Peak Area at Analyte Transition (369->252) Inject_BlankIS->Measure Inject_LLOQ->Measure Calc 6. Calculate Ratio: (Area Blank+IS / Area LLOQ) * 100 Measure->Calc Decision Is Ratio < 5%? Calc->Decision Pass PASS: Lot Approved for Regulated Use Decision->Pass Yes Fail FAIL: Purity Insufficient Dilute IS or Purchase Higher Grade Decision->Fail No

Figure 2: Step-by-step decision tree for validating Isotopic Purity before method deployment.

Step-by-Step Protocol
  • Preparation:

    • Sample A (Blank + IS): Extract blank plasma using your standard method, spiking only the Internal Standard at the intended study concentration.

    • Sample B (LLOQ): Extract an LLOQ standard containing only Lansoprazole (do not add IS).

  • LC-MS/MS Analysis:

    • Monitor the Analyte Transition (

      
      ).
      
  • Calculation:

    • Record the Peak Area of Sample A at the analyte retention time (

      
      ).
      
    • Record the Peak Area of Sample B (

      
      ).
      
  • Acceptance Criteria:

    • The interference must be

      
        of the LLOQ response.
      
    • Pro-Tip: If the interference is

      
      , you can often salvage the method by lowering the IS concentration, provided you maintain sufficient S/N ratio for the IS channel.
      

Storage and Handling Best Practices

Lansoprazole is chemically fragile. Even a highly pure isotope can degrade into interfering byproducts if mishandled.

  • pH Sensitivity: Lansoprazole degrades rapidly in acidic media. Ensure your reconstitution solvent is neutral or slightly basic (pH 7-8). Avoid using pure 0.1% Formic Acid as a direct solvent for stock preparation; use MeOH or DMSO first.

  • Light Sensitivity: Store in amber vials.

  • Temperature: Long-term storage at

    
     or 
    
    
    
    .

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Song, M., et al. (2008).[1] Simultaneous determination of lansoprazole and its metabolites... in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Storage Stability of Lansoprazole-13C6: Powder vs. Solution

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Bioanalytical & Pharmaceutical Scientists

Executive Summary

Lansoprazole-13C6 is a stable isotope-labeled internal standard (IS) critical for the accurate quantification of Lansoprazole in biological matrices via LC-MS/MS.[1] While the heavy isotope labeling (


) does not alter the physicochemical stability profile compared to the unlabeled drug, the parent molecule’s inherent fragility necessitates rigorous handling protocols.

Lansoprazole is a benzimidazole proton pump inhibitor (PPI) designed to be a "prodrug" that activates in acidic environments.[1] This specific chemical design feature—acid lability —is the primary driver of instability in the laboratory. This guide details the mechanistic causes of degradation and provides validated protocols for the storage of Lansoprazole-13C6 in both solid and liquid states.

Mechanisms of Instability

To preserve Lansoprazole-13C6, one must understand why it degrades. The molecule is susceptible to three primary stress vectors: acid hydrolysis, oxidation, and photolysis.[2]

The Acid-Catalyzed Rearrangement (Primary Risk)

The most critical instability pathway is the acid-catalyzed rearrangement. In the presence of protons (


), the benzimidazole nitrogen becomes protonated. This triggers an intramolecular nucleophilic attack by the pyridine nitrogen, leading to the formation of a tetracyclic sulfenamide.
  • Impact: In acidic solutions (pH < 6.0), the half-life (

    
    ) of Lansoprazole can be measured in minutes.[3]
    
  • Relevance to 13C6: If your stock solution solvent becomes slightly acidic (e.g., absorption of atmospheric

    
     into unbuffered methanol), your expensive IS will degrade into the active metabolite and other breakdown products (DP-1, DP-2).
    
Photodecomposition

Lansoprazole contains a sulfoxide moiety sensitive to UV-VIS radiation.[1] Exposure to light leads to the cleavage of the sulfoxide bond, forming sulfides and benzimidazolones.

  • Protocol: All handling must occur under yellow light or in amber glassware.

Oxidation

The thioether and sulfoxide groups are susceptible to further oxidation to sulfones (Lansoprazole sulfone), particularly in the presence of peroxides found in low-grade solvents.

Storage Protocols: Powder (Solid State)

In its solid form, Lansoprazole-13C6 is relatively stable if kept dry and dark.[1] The crystalline lattice provides a barrier to hydrolytic attack, provided moisture is excluded.

Recommended Conditions
ParameterSpecificationRationale
Temperature -20°C (± 5°C)Slows thermodynamic degradation rates; standard for reference materials.[1]
Container Amber Glass VialBlocks UV/VIS radiation (290–450 nm) to prevent photolysis.[1]
Closure Teflon-lined Screw CapPrevents oxygen ingress and moisture absorption.[1]
Environment DesiccatorLansoprazole is hygroscopic.[1][4] Moisture uptake facilitates solid-state hydrolysis.

Shelf Life: Under these conditions, Lansoprazole-13C6 powder remains stable for >2 years .[1]

Storage Protocols: Solution (Liquid State)

Solution storage presents the highest risk.[1] The choice of solvent, pH, and temperature is non-negotiable.

Solvent Selection
  • Methanol (MeOH): Excellent solubility.[1] High risk of acidification over time if unbuffered.

  • Acetonitrile (ACN): Good solubility.[1] Aprotic, reducing the risk of protonation compared to protic solvents, but still requires pH control.

  • Water: Avoid. Lansoprazole is practically insoluble in water and rapidly degrades in aqueous media unless pH is adjusted to > 8.5.[1]

The "Alkaline Lock" Technique

To stabilize stock solutions, you must "lock" the pH in the alkaline range.

  • Protocol: Add 0.1% to 1.0% Ammonium Hydroxide (

    
    ) or Triethylamine (TEA) to the organic solvent.[1]
    
  • Effect: This neutralizes any trace acidity and prevents the protonation of the benzimidazole ring.

Comparative Stability Data (Synthesized)
Solvent SystemStorage TempStability EstimateStatus
MeOH (Pure) 25°C (RT)< 24 HoursUnsafe
MeOH (Pure) -20°C~ 1 MonthRisky
MeOH + 1%

4°C2 WeeksWorking Stock
MeOH + 1%

-80°C> 6 MonthsLong-Term Stock
Acidic Buffer (pH 4) 25°C< 30 MinutesRapid Degradation

Visualizing the Instability

The following diagrams illustrate the degradation pathway and the decision logic for storage.

Acid-Catalyzed Degradation Pathway

Lansoprazole_Degradation Figure 1: Acid-Catalyzed Degradation Mechanism of Lansoprazole Lanso Lansoprazole-13C6 (Parent) Inter Protonated Benzimidazole Lanso->Inter Rapid Protonation Proton + H+ (Acidic pH) Proton->Inter Sulfen Tetracyclic Sulfenamide (Active Species) Inter->Sulfen Intramolecular Rearrangement DPs Degradation Products (Sulfides, Sulfones) Sulfen->DPs Further Breakdown

Figure 1: The acid-catalyzed activation pathway that must be prevented during storage.[1]

Storage Decision Tree

Storage_Decision Figure 2: Decision Tree for Maximizing Stability Start Start: Lansoprazole-13C6 State Select State Start->State Powder Powder (Solid) State->Powder Solution Solution (Liquid) State->Solution P_Cond Store at -20°C Protect from Light Desiccate Powder->P_Cond Solvent Choose Solvent Solution->Solvent Acidic Acidic/Neutral Solvent (MeOH, Water, ACN) Solvent->Acidic No Base Added Basic Basic Solvent (MeOH + 1% NH4OH) Solvent->Basic Base Added Result_Bad Unstable (Degrades in hours/days) Acidic->Result_Bad Result_Good Stable Stock (Store at -80°C) Basic->Result_Good

Figure 2: Logic flow for selecting the correct storage environment.

Experimental Protocol: Preparation of Stable Stock Solution

Objective: Prepare a 1.0 mg/mL Lansoprazole-13C6 stock solution stable for >6 months.

Materials:

  • Lansoprazole-13C6 Powder (1 mg)[1]

  • Methanol (LC-MS Grade)[1]

  • Ammonium Hydroxide (

    
    , 28-30%)
    
  • Amber Volumetric Flask (1 mL)[1]

Procedure:

  • Preparation of Diluent: Prepare a solution of Methanol containing 1% (v/v)

    
     . This alkaline shift is the critical stabilization step.
    
  • Weighing: Weigh 1.0 mg of Lansoprazole-13C6 into the amber flask. Note: Do this quickly to minimize moisture uptake.[1]

  • Dissolution: Add approximately 0.8 mL of the Basic Methanol Diluent. Vortex gently until completely dissolved.

  • Make to Volume: Dilute to the mark with the Basic Methanol Diluent.

  • Aliquot: Immediately dispense 100 µL aliquots into amber polypropylene microcentrifuge tubes or amber glass HPLC vials.

  • Storage: Freeze aliquots at -80°C .

  • Usage: Thaw a single aliquot for daily use. Do not refreeze. Discard unused portion after 24 hours at 4°C.

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Acidic Degradation Pathway of Lansoprazole.[1][3] Retrieved from

  • Spectrum Chemical. (2025).[5] Safety Data Sheet: Lansoprazole USP.[1] Retrieved from [1]

  • DiGiacinto, J. L., et al. (2000).[1] Stability of Suspension Formulations of Lansoprazole and Omeprazole Stored in Amber-Colored Plastic Oral Syringes.[1][6][7][8] Annals of Pharmacotherapy. Retrieved from

  • Kumar, V., et al. (2017).[1] Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments. Journal of Mass Spectrometry. Retrieved from

  • Cayman Chemical. (2025).[1] Lansoprazole Safety Data Sheet.[1][9] Retrieved from [1]

Sources

Lansoprazole-13C6: Metabolic Pathway Tracking & Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

Lansoprazole-13C6 is a stable isotope-labeled isotopologue of the proton pump inhibitor (PPI) Lansoprazole. It serves as a critical tool in modern drug development, specifically within DMPK (Drug Metabolism and Pharmacokinetics) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Unlike radiolabeled tracers (


C or 

H), Lansoprazole-13C6 offers a non-radioactive, chemically identical probe that can be safely used in clinical settings and advanced mass spectrometry workflows. Its primary applications include:
  • Precise Quantitation: Acting as an Internal Standard (IS) to normalize matrix effects in LC-MS/MS.

  • Metabolic Pathway Elucidation: Tracking the "heavy" carbon signature to identify drug-derived metabolites (MetID) in complex biological matrices.

  • CYP2C19 Phenotyping: Serving as a specific probe substrate to assess enzymatic activity in vivo and in vitro.

Chemical & Physical Properties

Lansoprazole-13C6 incorporates six carbon-13 atoms, typically within the benzimidazole ring system. This stable scaffold ensures the isotopic label remains intact during primary metabolic biotransformations.

PropertyData
Chemical Name 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-13C6
Molecular Formula

C

C

H

F

N

O

S
Unlabeled MW 369.36 g/mol
Labeled MW ~375.36 g/mol (+6.02 Da mass shift)
Isotopic Purity Typically ≥ 99 atom %

C
Solubility Soluble in DMSO, Methanol, Acetonitrile; slightly soluble in water
Key Metabolites 5-Hydroxylansoprazole (CYP2C19), Lansoprazole Sulfone (CYP3A4)

Metabolic Pathway Analysis

Lansoprazole undergoes extensive hepatic metabolism. The tracking of Lansoprazole-13C6 relies on the stability of the labeled benzimidazole ring. Because the label is not lost during hydroxylation or sulfone formation, the +6 Da mass shift is conserved in the metabolites, allowing for unambiguous identification.

Mechanistic Pathways
  • CYP2C19 Pathway (Major): Hydroxylation at the 5-position of the benzimidazole ring forms 5-Hydroxylansoprazole .

  • CYP3A4 Pathway (Minor): Oxidation of the sulfoxide group forms Lansoprazole Sulfone .

Pathway Visualization (DOT Diagram)

The following diagram illustrates the metabolic fate of Lansoprazole-13C6. The red nodes indicate metabolites that retain the


C

label.

LansoprazoleMetabolism Parent Lansoprazole-13C6 (Parent Drug) [M+6] CYP2C19 CYP2C19 (Major Pathway) Parent->CYP2C19 CYP3A4 CYP3A4 (Minor Pathway) Parent->CYP3A4 Metab1 5-Hydroxy-Lansoprazole-13C6 (Benzimidazole Hydroxylation) [M+6] CYP2C19->Metab1 Hydroxylation Metab2 Lansoprazole Sulfone-13C6 (Sulfoxide Oxidation) [M+6] CYP3A4->Metab2 Sulfoxidation Secondary 5-Hydroxy-Lansoprazole Sulfone-13C6 (Secondary Metabolite) Metab1->Secondary CYP3A4 Metab2->Secondary CYP2C19

Figure 1: Metabolic pathway of Lansoprazole-13C6. The +6 Da mass shift is retained across primary and secondary metabolites.

Applications in Drug Development[5][6]

Internal Standard (IS) for Bioanalysis

In LC-MS/MS assays, matrix effects (ion suppression/enhancement) can compromise data accuracy. Lansoprazole-13C6 is the ideal IS because it co-elutes with the analyte but is mass-resolved.

  • Mechanism: It experiences the exact same ionization environment as the analyte.

  • Protocol: Spike plasma samples with a constant concentration of Lansoprazole-13C6 prior to extraction.

Metabolite Identification (MetID) "Tracking"

In "cold" (non-radioactive) tracer studies, Lansoprazole-13C6 aids in identifying drug-related components in urine or bile.

  • Mass Defect Filtering: Software searches for doublet peaks separated by exactly 6.02 Da (1:1 mixture of labeled/unlabeled drug).

  • Advantage: Distinguishes drug metabolites from endogenous interferences (e.g., lipids, peptides) which will not show the +6 shift.

CYP2C19 Phenotyping

Lansoprazole is a sensitive probe for CYP2C19 activity.

  • Application: Administering a microdose of Lansoprazole-13C6 allows researchers to measure the Metabolic Ratio (MR) :

    
    
    
  • Interpretation: A low ratio indicates a Poor Metabolizer (PM) phenotype, while a high ratio indicates an Extensive Metabolizer (EM).

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Lansoprazole in human plasma using Lansoprazole-13C6 as an Internal Standard.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Lansoprazole-13C6 working solution (e.g., 500 ng/mL in methanol).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to match mobile phase strength).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions:

    • Lansoprazole (Analyte): m/z 370.1 → 252.0

    • Lansoprazole-13C6 (IS): m/z 376.1 → 258.0 (Shifted by +6 Da)

Workflow Diagram

LCMS_Workflow Sample Plasma Sample (Unknown Conc.) IS_Add Add IS: Lansoprazole-13C6 Sample->IS_Add Extract Protein Precipitation (Acetonitrile) IS_Add->Extract Centrifuge Centrifugation 10,000xg Extract->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data

Figure 2: Bioanalytical workflow for quantifying Lansoprazole using the 13C6 internal standard.

Data Interpretation & Troubleshooting

Isotope Effects
  • Deuterium vs. 13C: Unlike Deuterium (

    
    H), Carbon-13 (
    
    
    
    C) does not typically exhibit significant Kinetic Isotope Effects (KIE). This means the retention time and metabolic rate of Lansoprazole-13C6 are virtually identical to the unlabeled drug, making it a superior IS compared to deuterated analogs (which may separate chromatographically).
Cross-Talk (Interference)
  • Issue: If the unlabeled drug concentration is extremely high, the naturally occurring

    
    C isotopes (M+1, M+2) of the unlabeled drug might contribute to the IS channel.
    
  • Solution: The +6 Da shift of Lansoprazole-13C6 is sufficiently large to avoid overlap with the natural isotopic envelope of the unlabeled drug (M+1 is ~1.1%, M+2 is negligible relative to M+6).

References

  • BenchChem. (2025). Application Notes and Protocols for 13C Isotope Tracing in Drug Metabolism and Pharmacokinetics. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3883: Lansoprazole. Retrieved from

  • Katsuki, H., et al. (1996). Genetic polymorphism of CYP2C19 and lansoprazole pharmacokinetics in Japanese subjects. European Journal of Clinical Pharmacology.
  • Cayman Chemical. (2024). Lansoprazole Sulfone Product Information. Retrieved from

  • Pearce, R. E., et al. (1996). Stereoselective metabolism of lansoprazole by human liver microsomes. Drug Metabolism and Disposition.[1][2]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Lansoprazole in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating LC-MS/MS protocol for the quantification of Lansoprazole in human plasma, utilizing Lansoprazole-13C6 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike deutero-labeled standards (e.g., Lansoprazole-d4), which can suffer from deuterium-hydrogen exchange or chromatographic isotope effects, the 13C6 analog provides superior tracking of matrix effects and retention time stability. This guide focuses on the specific Multiple Reaction Monitoring (MRM) transitions derived from the fragmentation mechanics of the benzimidazole moiety, ensuring high specificity and sensitivity (LLOQ < 5 ng/mL).

Introduction & Scientific Rationale

The Analyte and Clinical Relevance

Lansoprazole is a proton pump inhibitor (PPI) widely used to treat gastric acid-related disorders.[1] Accurate quantification is critical for bioequivalence (BE) studies and pharmacokinetic (PK) profiling. The molecule contains a benzimidazole ring connected to a pyridine ring via a methylsulfinyl linker.

Why Lansoprazole-13C6?

While many legacy methods use Omeprazole or Pantoprazole as analog internal standards, these fail to compensate adequately for matrix effects (ion suppression/enhancement) in complex plasma matrices. Deuterated standards (d4) are an improvement but can exhibit slightly different retention times than the analyte due to the kinetic isotope effect, potentially leading to integration errors if matrix suppression zones are narrow.

Lansoprazole-13C6 (typically labeled on the 6 carbons of the benzimidazole ring) co-elutes perfectly with the analyte and shares identical ionization properties, making it the gold standard for regulated bioanalysis.

Method Development: The "Why" Behind the Parameters

Ionization Source: ESI Positive Mode

Lansoprazole possesses basic nitrogen atoms in both the benzimidazole and pyridine rings. Positive Electrospray Ionization (ESI+) generates the protonated molecular ion


, which is significantly more abundant and stable than the deprotonated ion 

typically seen in negative mode.
  • Precursor Ion: m/z 370.1

Fragmentation Mechanism & MRM Selection

To select the correct transitions, one must understand the Collision-Induced Dissociation (CID) pathway.

  • Primary Cleavage: The weakest bond is often the C-S bond or the S-C bond surrounding the sulfinyl group.

  • Major Fragment (m/z 252.0): This ion corresponds to the loss of the benzimidazole moiety (neutral loss of ~118 Da). The charge is retained on the pyridine-sulfinyl fragment.

    • Mechanism:[1][2][3]

      
      
      
  • Secondary Fragment (m/z 118.0): This represents the protonated benzimidazole ring itself.

    • Mechanism:[1][2][3]

      
      
      
The 13C6 Internal Standard Transition

Assumption: The standard commercial Lansoprazole-13C6 is labeled on the benzimidazole ring .

  • Precursor: m/z 376.1 (

    
     Da).
    
  • Quantifier Transition (376.1 → 252.0): Since the major fragment (m/z 252.0) is the pyridine portion (unlabeled), the product ion mass remains unchanged relative to the analyte. The selectivity comes from the precursor mass difference.

  • Qualifier Transition (376.1 → 124.0): The benzimidazole fragment retains the 13C6 label (

    
    ).
    

Master MRM Transition Table

AnalytePolarityPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Cone Voltage (V)Collision Energy (eV)Type
Lansoprazole ESI +370.1 252.0 1002512-15Quantifier
LansoprazoleESI +370.1118.01002525-30Qualifier
Lansoprazole-13C6 ESI +376.1 252.0 1002512-15Quantifier
Lansoprazole-13C6ESI +376.1124.01002525-30Qualifier

*Note: Voltages are instrument-dependent (values typical for Sciex/Waters triple quads). Optimization is required.

Experimental Protocol

Reagents & Materials
  • Reference Standard: Lansoprazole (>99% purity).

  • Internal Standard: Lansoprazole-13C6 (Label: Benzimidazole ring).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid.

Stock Solution Preparation
  • Stock A (Analyte): Dissolve Lansoprazole in MeOH to 1.0 mg/mL.

  • Stock B (IS): Dissolve Lansoprazole-13C6 in MeOH to 1.0 mg/mL.

  • Working IS Solution: Dilute Stock B with 50:50 ACN:Water to ~500 ng/mL.

Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen for high throughput. If sensitivity <1 ng/mL is required, Liquid-Liquid Extraction (LLE) with TBME is recommended.

  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution. Vortex gently.

  • Precipitation: Add 300 µL of cold Acetonitrile.

  • Vortex: Mix vigorously for 1 min to ensure complete protein precipitation.

  • Centrifuge: Spin at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 10mM Ammonium Acetate (aq).

    • Why? Injecting pure ACN can cause peak fronting. Diluting with aqueous buffer matches the initial mobile phase strength.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~4.5 with Acetic Acid).

    • Why? Ammonium acetate provides ionic strength for peak shape; acidic pH stabilizes Lansoprazole (which degrades in acid but is stable at pH 4.5-7 during short runs) and aids ESI+ protonation.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min) % B Event
0.0 10 Initial equilibration
0.5 10 Load sample
2.5 90 Elute analyte
3.5 90 Wash column
3.6 10 Return to initial

| 5.0 | 10 | Re-equilibration |

Visual Workflows

Bioanalytical Workflow

BioanalysisWorkflow Sample Plasma Sample (100 µL) IS Add IS (Lansoprazole-13C6) Sample->IS PPT Protein Precipitation (300 µL ACN) IS->PPT Centrifuge Centrifuge 10k x g, 10 min PPT->Centrifuge Dilution Dilute Supernatant 1:1 with Buffer Centrifuge->Dilution Supernatant LCMS LC-MS/MS Analysis MRM Mode Dilution->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Caption: Step-by-step bioanalytical workflow for Lansoprazole quantification using protein precipitation.

Fragmentation Pathway Logic

Fragmentation Precursor Precursor Ion [M+H]+ m/z 370.1 Collision Collision Cell (CID) Energy: 15-25 eV Precursor->Collision Frag1 Product Ion (Quant) m/z 252.0 (Pyridine-Sulfinyl) Collision->Frag1 Major Pathway Frag2 Product Ion (Qual) m/z 118.0 (Benzimidazole) Collision->Frag2 Minor Pathway Neutral Neutral Loss (Benzimidazole) Collision->Neutral Loss

Caption: ESI+ Fragmentation pathway of Lansoprazole. For 13C6-IS, Precursor is 376.1; Frag1 remains 252.0; Frag2 shifts to 124.0.

Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     over range 5 – 2000 ng/mL.
    
  • Accuracy: ±15% (±20% at LLOQ).

  • Precision (CV): <15% (<20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF). IS-normalized MF should be close to 1.0.

Troubleshooting Guide
  • Peak Tailing: Usually indicates secondary interactions with silanols. Ensure the mobile phase contains Ammonium Acetate (10mM) and verify pH is not > 7.0 (Lansoprazole is unstable in strong acid, but LC separation requires slightly acidic/neutral buffer).

  • Carryover: Lansoprazole is "sticky." Use a needle wash of 50:50 MeOH:ACN with 0.1% Formic Acid.

  • IS Interference: If you see a peak for Lansoprazole in the IS channel (or vice versa), check the isotopic purity of your 13C6 standard. >99% isotopic purity is required to prevent "cross-talk."

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Link

  • Oliveira, C. H., et al. (2003). "Lansoprazole quantification in human plasma by liquid chromatography–electrospray tandem mass spectrometry."[4] Journal of Chromatography B, 783(2), 453-459.[4] Link

  • Song, M., et al. (2008). "Simultaneous determination of lansoprazole and its metabolites... in human plasma by LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1225-1229. Link

  • Shandilya, D. K., et al. (2017). "Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments."[5] Journal of Mass Spectrometry, 52(7), 459-471.[5] Link

Sources

Application Note: Precision Spiking of Lansoprazole-13C6 in Human Plasma for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Spiking Lansoprazole-13C6 in Human Plasma Content Type: Application Note & Detailed Protocol Audience: Bioanalytical Scientists, PK/PD Researchers, Mass Spectrometry Specialists

Abstract & Scope

This application note details the protocol for the preparation, handling, and spiking of Lansoprazole-13C6 (Internal Standard, IS) into human plasma. Lansoprazole is a proton pump inhibitor (PPI) characterized by significant acid lability and photosensitivity . The use of a stable isotope-labeled internal standard (SIL-IS) such as Lansoprazole-13C6 is the gold standard for correcting matrix effects, recovery losses, and ionization variability in LC-MS/MS. However, improper handling of the IS can lead to degradation-induced variability, compromising assay accuracy. This guide prioritizes stability-indicating workflows to ensure the integrity of the IS trackability.

Pre-Analytical Critical Control Points (The "Why")

Before beginning the experimental workflow, the operator must understand the physicochemical vulnerabilities of the analyte to prevent "silent" errors where the IS degrades before extraction.

Acid Instability

Lansoprazole contains a sulfinyl group that rearranges rapidly in acidic environments (pH < 6.0) to form degradation products (e.g., lansoprazole sulfide, lansoprazole sulfone).[1]

  • Directive: All solvents and buffers coming into contact with the pure compound must be neutral or slightly alkaline (pH 7.0–9.0). Avoid unbuffered water or acidic organic solvents (like 0.1% Formic Acid in MeOH) during stock preparation.

Photosensitivity

Lansoprazole is sensitive to UV and visible light.

  • Directive: All procedures must be performed under monochromatic sodium light (yellow light) or in low-light conditions. All glassware must be amber-colored or wrapped in aluminum foil.

Solubility

Lansoprazole-13C6 is practically insoluble in water but soluble in Methanol (MeOH), Acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO).

Materials & Reagents

ComponentGrade/SpecificationNotes
Analyte Lansoprazole-13C6 (SIL-IS)Isotopic purity ≥ 99% atom % 13C.
Matrix Human Plasma (K2EDTA or Heparin)Free of hemolysis and lipemia.
Primary Solvent Methanol (LC-MS Grade)Alkalized: Add 0.1% Ammonium Hydroxide (NH₄OH) to stabilize.
Diluent 50:50 ACN:Water (v/v)Adjusted to pH 8.0 with Ammonium Bicarbonate (10mM).
Glassware Class A Volumetric FlasksAmber glass is mandatory.

Solution Preparation Protocol

Master Stock Solution (1.0 mg/mL)
  • Solvent: Methanol + 0.1% NH₄OH (to ensure basicity).

  • Procedure:

    • Weigh 1.0 mg of Lansoprazole-13C6 into a 1.5 mL amber glass vial.

    • Add 1.0 mL of Alkalized Methanol.

    • Vortex for 30 seconds until fully dissolved.

    • Storage: -20°C or -80°C. Stability is typically 1-3 months if protected from light.

Working Internal Standard Solution (WIS)

The WIS is the solution physically spiked into the plasma samples. Its concentration depends on the expected analyte range, but a target of 50–100 ng/mL in the final matrix is common.

  • Target Concentration: 500 ng/mL (assuming a 1:10 dilution during spiking or extraction).

  • Diluent: 10 mM Ammonium Bicarbonate (pH 7.8) / Acetonitrile (80:20 v/v).[2][3]

    • Note: Using a high-water content buffer for the WIS prevents protein precipitation upon contact with plasma during the spiking step.

  • Preparation:

    • Thaw Master Stock (1.0 mg/mL) under yellow light.

    • Perform serial dilution to reach 500 ng/mL.

    • Critical: Keep this solution on an ice bath (4°C) during the spiking session to minimize thermal degradation.

Spiking Protocol (Step-by-Step)

There are two distinct spiking scenarios. Scenario A is for creating the calibration curve (spiking analyte). Scenario B is for spiking the IS into every sample (Blanks, Standards, QCs, Subjects). This section focuses on Scenario B .

Workflow Diagram: IS Spiking Logic

SpikingProtocol cluster_conditions Environmental Controls Start Start: Thaw Samples CheckPlasma Inspect Plasma (Hemolysis/Lipemia Check) Start->CheckPlasma SpikeStep Spiking Step: Add 50 µL WIS to 200 µL Plasma CheckPlasma->SpikeStep PrepWIS Prepare Working IS Sol. (500 ng/mL in pH 7.8 Buffer) PrepWIS->SpikeStep Fresh Prep Mix Equilibration: Vortex (10s) -> Rest (2 min) SpikeStep->Mix Extraction Proceed to Extraction (PPT or LLE) Mix->Extraction Light Amber Glassware Only Temp Keep Samples on Ice

Figure 1: Logical flow for spiking Lansoprazole-13C6 into human plasma samples.

Detailed Procedure (Scenario B: Spiking IS into Samples)
  • Aliquot Plasma: Transfer 200 µL of human plasma (subject sample, blank, or standard) into a 2.0 mL amber microcentrifuge tube.

  • Add IS: Pipette 50 µL of the Working Internal Standard Solution (500 ng/mL) directly into the plasma.

    • Technique: Place the pipette tip just below the surface of the plasma to ensure complete delivery. Do not touch the walls of the tube.

  • Vortex: Cap the tube and vortex at medium speed for 10 seconds .

    • Purpose: Ensures homogeneity. The IS must bind to plasma proteins (Lansoprazole is ~97% protein-bound) to mimic the analyte's behavior during extraction.

  • Equilibration: Allow the samples to stand at ambient temperature (protected from light) for 2 to 5 minutes .

    • Scientific Rationale: This allows the 13C6-IS to equilibrate with the plasma proteins, ensuring that subsequent extraction steps (precipitation or LLE) remove the IS and the Analyte with identical efficiency.

  • Proceed to Extraction:

    • Option 1 (PPT): Add 600 µL of chilled Acetonitrile (containing 0.1% NH₄OH).

    • Option 2 (LLE): Add buffer (pH 8.0) followed by extraction solvent (e.g., Diethyl Ether).[4]

Quality Control & Validation Criteria

To ensure the spiking protocol is robust, monitor the IS Response Variability according to FDA/EMA guidelines.

Acceptance Criteria
  • IS Variation: The IS peak area in each sample should be within ±50% of the mean IS response of the Calibration Standards and QCs in the same run.

  • Retention Time: The retention time of Lansoprazole-13C6 must track the unlabeled Lansoprazole within ±0.05 minutes .

Troubleshooting Low IS Recovery

If IS response drops significantly, use the following decision tree:

Troubleshooting Issue Low IS Response (<50% of Mean) CheckPH Is Extraction pH < 6.0? Issue->CheckPH CheckLight Was Amber Glass Used? CheckPH->CheckLight No Action1 Adjust Buffer to pH 8.0-9.0 CheckPH->Action1 Yes CheckMatrix Matrix Effect (Ion Suppression)? CheckLight->CheckMatrix Yes Action2 Repeat with Light Protection CheckLight->Action2 No Action3 Perform Post-Column Infusion Test CheckMatrix->Action3 Investigate

Figure 2: Decision tree for investigating Internal Standard variability.

Scientific Rationale & Mechanism

Why 13C6?

Deuterated analogs (e.g., d3 or d4) are common, but 13C analogs are superior . Deuterium can sometimes exchange with solvent protons in acidic conditions, or exhibit a slight chromatographic separation from the parent compound (isotope effect), leading to different matrix suppression zones. Carbon-13 is non-exchangeable and co-elutes perfectly with the analyte, providing the highest level of correction for matrix effects [1].

The pH Factor

Lansoprazole degradation follows pseudo-first-order kinetics in acidic media. The half-life is less than 1 hour at pH 4.0 but >20 hours at pH 7.0 [2]. By buffering the spiking solution and the extraction solvent to pH > 7.5, we "freeze" the chemical state of the molecule, ensuring that the mass spectrometer measures the intact drug, not its degradation products (sulfide/sulfone).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • DiGiacinto, J. L., et al. (2000).[5] Stability of Suspension Formulations of Lansoprazole and Omeprazole Stored in Amber-Colored Plastic Oral Syringes. Annals of Pharmacotherapy. [Link]

  • Uno, T., et al. (2005). Determination of lansoprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

Sources

Application Notes and Protocols for the Extraction of Lansoprazole-13C6 from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed methodologies for the extraction of Lansoprazole-13C6 from biological matrices, tailored for researchers, scientists, and drug development professionals. As a stable isotope-labeled internal standard, Lansoprazole-13C6 is critical for the accurate quantification of lansoprazole in pharmacokinetic and bioequivalence studies. The extraction methods detailed herein are designed to ensure high recovery, minimize matrix effects, and provide reproducible results for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The Critical Role of Lansoprazole-13C6 in Bioanalysis

In quantitative bioanalysis, particularly with a highly sensitive technique like LC-MS/MS, an ideal internal standard (IS) is paramount. A stable isotope-labeled (SIL) internal standard, such as Lansoprazole-13C6, is the gold standard. It shares near-identical physicochemical properties with the analyte, lansoprazole. This ensures that it behaves similarly during sample preparation and ionization in the mass spectrometer, effectively compensating for variations in extraction recovery and matrix-induced signal suppression or enhancement. The mass difference allows for its distinct detection from the unlabeled drug, ensuring accurate quantification.

Selecting the Appropriate Extraction Strategy

The choice of extraction method from complex biological matrices like plasma, blood, or tissue is pivotal for developing a robust and reliable bioanalytical assay. The primary goals are to isolate the analyte and internal standard from interfering endogenous components, concentrate the sample, and transfer the analytes into a solvent compatible with the analytical instrumentation. The most prevalent and effective techniques for lansoprazole and its isotopic analogue are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Table 1: Comparison of Extraction Methodologies for Lansoprazole
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by organic solvent.Partitioning of analyte between two immiscible liquid phases.Selective retention of analyte on a solid sorbent and elution.
Primary Advantage Simple, fast, and cost-effective.High sample cleanup and concentration factor.High selectivity, high recovery, and amenability to automation.
Primary Disadvantage Less clean extracts, potential for significant matrix effects.Labor-intensive, requires large volumes of organic solvents.Higher cost per sample, requires method development.
Typical Recovery >78%[1]>74%[2]>92%[3]
Application High-throughput screening, early-stage discovery.Assays requiring high sensitivity and low matrix effects.Validated pharmacokinetic and clinical studies.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample preparation, making it suitable for high-throughput analysis. The principle involves the addition of a water-miscible organic solvent to the biological sample, which denatures and precipitates the proteins. The supernatant, containing the analyte and internal standard, is then separated for analysis.

Causality Behind Experimental Choices:

  • Precipitating Agent: Acetonitrile is often preferred over methanol as it generally leads to more complete protein precipitation and a cleaner supernatant[4].

  • Sample to Solvent Ratio: A typical ratio of 1:3 or 1:4 (sample:solvent) is employed to ensure efficient protein removal.

Step-by-Step PPT Protocol:
  • Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

  • Add 20 µL of the Lansoprazole-13C6 internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the sample[1][5].

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins[1].

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for analysis.

PPT_Workflow cluster_0 Sample Preparation cluster_1 Precipitation & Separation cluster_2 Analysis Sample 1. Plasma Sample (100 µL) Add_IS 2. Add IS (Lansoprazole-13C6) Sample->Add_IS Add_ACN 3. Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex 4. Vortex (1 min) Add_ACN->Vortex Centrifuge 5. Centrifuge (10 min) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Analysis 7. LC-MS/MS Analysis Supernatant->Analysis

Figure 1: Protein Precipitation Workflow.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This technique generally provides cleaner extracts than PPT and allows for sample concentration.

Causality Behind Experimental Choices:

  • Extraction Solvent: A mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v) is effective for extracting lansoprazole from plasma[2][6]. This combination provides good polarity for analyte partitioning while maintaining immiscibility with the aqueous sample.

  • pH Adjustment: While not always necessary for lansoprazole, adjusting the pH of the aqueous phase can optimize the extraction of ionizable compounds. For lansoprazole, a slightly basic pH can enhance its partitioning into the organic phase.

Step-by-Step LLE Protocol:
  • To 500 µL of plasma in a glass tube, add 50 µL of Lansoprazole-13C6 internal standard working solution and vortex.

  • Add 2.5 mL of the extraction solvent (e.g., diethyl ether:dichloromethane, 70:30, v/v)[6].

  • Vortex the mixture for 5 minutes to facilitate the transfer of the analyte and IS into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject a portion into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts and highest concentration factors. It involves passing the sample through a solid sorbent that retains the analyte and internal standard, while interferences are washed away. The retained analytes are then eluted with a small volume of a strong solvent.

Causality Behind Experimental Choices:

  • Sorbent Selection: For lansoprazole, a reversed-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) is commonly used[3]. These sorbents effectively retain lansoprazole from an aqueous matrix.

  • Wash and Elution Solvents: The wash step typically uses a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences without eluting the analyte. The elution step employs a strong organic solvent (e.g., methanol or acetonitrile) to desorb the analyte and IS from the sorbent[3].

Step-by-Step SPE Protocol:
  • Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water[3].

  • Sample Loading: To 250 µL of plasma, add 50 µL of the Lansoprazole-13C6 internal standard and 500 µL of a suitable buffer (e.g., 10 mM sodium dihydrogen orthophosphate)[3]. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% (v/v) methanol in water to remove polar impurities[3].

  • Drying: Dry the cartridge under vacuum or positive pressure for 1-2 minutes to remove residual water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube[3].

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_0 Cartridge Preparation cluster_1 Sample Processing cluster_2 Analyte Recovery cluster_3 Final Analysis Condition 1. Condition (Methanol, Water) Load 2. Load Sample (Plasma + IS + Buffer) Condition->Load Wash 3. Wash (Water, 5% Methanol) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate 5. Evaporate & Reconstitute Elute->Evaporate Analysis 6. LC-MS/MS Analysis Evaporate->Analysis

Figure 2: Solid-Phase Extraction Workflow.

Method Validation Considerations

A robust bioanalytical method requires thorough validation in accordance with regulatory guidelines. Key parameters to assess include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte and IS from endogenous components in the matrix.

  • Accuracy and Precision: The closeness of the measured concentrations to the true values and the degree of scatter in a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of an unextracted standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS.

  • Stability: The stability of the analyte and IS in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Conclusion

The selection of an appropriate extraction method for Lansoprazole-13C6 from biological matrices is a critical step in the development of a reliable bioanalytical assay. While protein precipitation offers speed and simplicity, liquid-liquid and solid-phase extraction provide cleaner extracts and higher sensitivity. The detailed protocols and the rationale behind the experimental choices provided in this guide will enable researchers to implement effective and reproducible extraction strategies for the accurate quantification of lansoprazole in their studies.

References

  • Uno, T., Yasui-Furukori, N., Takahata, T., Sugawara, K., & Tateishi, T. (2005). Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. Journal of Chromatography B, 816(1-2), 299-305. [Link]

  • Oliveira, C. H., Barrientos-Astigarraga, R. E., & Abib, E. (2003). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 794(2), 253-260. [Link]

  • Miura, M., Tada, H., & Suzuki, T. (2004). Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction. Journal of Chromatography B, 804(2), 389-395. [Link]

  • Kachave, R. N., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 8, 7-14. [Link]

  • Zhong, G. P., Bi, H. C., Zhou, S. Y., Chen, X., & Huang, M. (2009). Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 481-486. [Link]

  • Avgerinos, A., Karidas, T., Potsides, C., & Axarlis, S. (1998). Determination of lansoprazole in biological fluids and pharmaceutical dosage by HPLC. European Journal of Drug Metabolism and Pharmacokinetics, 23(2), 329-332. [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Journal of the Chinese Chemical Society, 57(3B), 596-603. [Link]

  • Li, X., Zhang, Z., Wu, F., & Gu, J. (2009). Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 481-486. [Link]

  • Avgerinos, A., Karidas, T., Potsides, C., & Axarlis, S. (1998). Determination of lansoprazole in biological fluids and pharmaceutical dosage by HPLC. European Journal of Drug Metabolism and Pharmacokinetics, 23(2), 329-332. [Link]

  • Phenomenex. (n.d.). Sample Preparation. [Link]

  • P, S., & G, N. (2021). Development And Validation Using Protein Precipitation Extraction For The Estimation of Dexlansoprazole In Spiked Human Plasma By Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]

  • Janevski, A., Cvetkovska, A., & Stafilov, T. (2010). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Journal of Chemistry and Chemical Engineering, 29(1), 71-77. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6(2), 145-155. [Link]

  • Shah, G., Sanyal, M., & Shrivastav, P. S. (2011). Development and validation of a highly sensitive LC-MS/MS method for quantitation of dexlansoprazole in human plasma: application to a human pharmacokinetic study. Journal of chromatographic science, 49(9), 675-683. [Link]

  • Kumar, A., & Singh, A. (2023). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-8. [Link]

Sources

Application Note: Precision CYP2C19 Phenotyping via LC-MS/MS using Lansoprazole-13C6

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals involved in pharmacogenomics and DMPK studies. It details the use of Lansoprazole-13C6 as a critical internal standard for the precise metabolic phenotyping of CYP2C19.

Abstract

Cytochrome P450 2C19 (CYP2C19) exhibits significant genetic polymorphism, influencing the efficacy of proton pump inhibitors (PPIs) and antiplatelet drugs like clopidogrel. Lansoprazole is a preferred in vivo probe for CYP2C19 phenotyping due to its specific metabolic pathway. However, accurate classification of phenotypes—ranging from Poor Metabolizers (PM) to Ultrarapid Metabolizers (UM)—requires rigorous quantification of the parent drug and its metabolites. This protocol establishes a high-sensitivity LC-MS/MS workflow utilizing Lansoprazole-13C6 as a stable isotope-labeled internal standard (SIL-IS). The use of Lansoprazole-13C6 eliminates ionization matrix effects and extraction variability, ensuring the Metabolic Ratio (MR) derived is a true reflection of enzymatic activity rather than analytical bias.

Scientific Background & Mechanism[1]

The Lansoprazole Probe

Lansoprazole is a racemic mixture metabolized primarily by two hepatic pathways:

  • CYP2C19: Hydroxylates the pyridine ring to form 5-hydroxy lansoprazole . This is the primary clearance pathway in Extensive Metabolizers (EM).

  • CYP3A4: Oxidizes the sulfinyl group to form lansoprazole sulfone . This pathway serves as a metabolic shunt when CYP2C19 is impaired.

The Metabolic Ratio (MR) of Lansoprazole to 5-hydroxy lansoprazole (L/5-OH) in plasma 3–4 hours post-dose is the definitive biomarker for CYP2C19 activity.

Why Lansoprazole-13C6?

In LC-MS/MS electrospray ionization (ESI), plasma phospholipids can cause unpredictable signal suppression or enhancement. Analog internal standards (e.g., Omeprazole or Pantoprazole) do not co-elute perfectly with Lansoprazole, leading to differential matrix effects.

  • Co-elution: Lansoprazole-13C6 elutes at the exact retention time as the analyte.

  • Ionization Normalization: It experiences the exact same suppression/enhancement environment as the analyte at every moment of the scan.

  • Mass Shift (+6 Da): The incorporation of six

    
     atoms (typically on the benzimidazole or pyridine ring) provides a mass shift (m/z 370 
    
    
    
    376) sufficient to avoid isotopic overlap with the natural abundance M+6 isotope of the parent drug.
Metabolic Pathway Visualization

CYP2C19_Pathway Lansoprazole Lansoprazole (Parent Drug) CYP2C19 CYP2C19 (Polymorphic Enzyme) Lansoprazole->CYP2C19 CYP3A4 CYP3A4 (Competing Pathway) Lansoprazole->CYP3A4 Phenotype Phenotype Classification (Based on L / 5-OH Ratio) Lansoprazole->Phenotype Calculate MR Hydroxy 5-Hydroxy Lansoprazole (Major Metabolite) CYP2C19->Hydroxy Hydroxylation Sulfone Lansoprazole Sulfone (Minor Metabolite) CYP3A4->Sulfone Sulfoxidation Hydroxy->Phenotype

Figure 1: Metabolic pathway of Lansoprazole. The ratio of Parent to 5-Hydroxy metabolite reflects CYP2C19 activity.

Experimental Protocol

Materials & Reagents[2]
  • Analyte Standards: Lansoprazole, 5-Hydroxy Lansoprazole, Lansoprazole Sulfone (>98% purity).

  • Internal Standard: Lansoprazole-13C6 (Chemical Purity >98%, Isotopic Enrichment >99%).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid.

Clinical Sampling Strategy
  • Dosing: Administer a single oral dose of Lansoprazole (30 mg) to the fasted subject.

  • Sampling: Collect venous blood (3 mL) into EDTA tubes at 3 hours or 4 hours post-dose.

    • Note: Single-point sampling at 3-4h correlates well with AUC for phenotyping.

  • Processing: Centrifuge at 2000 x g for 10 min at 4°C. Separate plasma and store at -80°C.

Sample Preparation (Protein Precipitation)

Rationale: Simple and rapid extraction minimizes analyte loss. The use of 13C6 IS compensates for the "dirtier" matrix compared to SPE.

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of subject plasma into a 96-well plate.

  • Spike IS: Add 20 µL of Lansoprazole-13C6 Working Solution (500 ng/mL in 50% MeOH).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm (approx. 2500 x g) for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a fresh plate containing 100 µL of Water (to dilute organic content for better peak shape).

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

    • Total Run Time: 4.5 min.

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3][4][5]

  • Spray Voltage: 3500 V.

  • Source Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Lansoprazole 370.2252.02015
Lansoprazole-13C6 (IS) 376.2 258.0 2015
5-OH Lansoprazole 386.2268.02218
Lansoprazole Sulfone 386.2252.02220

Note: The +6 Da shift in the product ion (252 -> 258) confirms the stable isotope label is retained in the detected fragment, ensuring specificity.

Analytical Workflow Diagram

Analytical_Workflow Sample Patient Plasma (50 µL) IS_Add Add Lansoprazole-13C6 (Internal Standard) Sample->IS_Add Extract Protein Precipitation (ACN + 0.1% FA) IS_Add->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Quant Quantification (Area Ratio Analyte/IS) LCMS->Quant Result Calculate Metabolic Ratio (Lansoprazole / 5-OH) Quant->Result

Figure 2: Step-by-step bioanalytical workflow for CYP2C19 phenotyping.

Data Analysis & Phenotype Classification[7]

Calculation

Calculate the concentration of Lansoprazole (


) and 5-Hydroxy Lansoprazole (

) using the linear regression equation derived from the calibration curve (weighted

).

Metabolic Ratio (MR):


[6]
Phenotype Assignment

The MR values correlate with CYP2C19 genotype groups. While cutoffs can vary by population (Asian vs. Caucasian), the following ranges are generally accepted for a 3-hour post-dose sample:

PhenotypeGenotype ExampleMetabolic Ratio (MR) RangeClinical Implication
Poor Metabolizer (PM) 2/2, 2/3, 3/3> 20.0 High exposure; risk of toxicity; high efficacy for PPIs.
Intermediate Metabolizer (IM) 1/2, 1/35.0 – 20.0 Moderate clearance.
Extensive Metabolizer (EM) 1/11.0 – 5.0 Normal clearance.
Ultrarapid Metabolizer (UM) 1/17, 17/17< 1.0 Rapid clearance; risk of therapeutic failure.

Note: Data interpretation should always be contextualized with the specific population control data.

Method Validation Criteria (FDA/EMA Alignment)

To ensure the "Trustworthiness" of this protocol, the following validation parameters must be met:

  • Selectivity: No interfering peaks at the retention time of Lansoprazole or IS in blank plasma from 6 different sources.

  • Linearity:

    
     over the range of 5.0 – 2000 ng/mL.
    
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% < 15% (20% at LLOQ).

    • Accuracy within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (IS Normalized): The Matrix Factor (MF) for Lansoprazole normalized by Lansoprazole-13C6 should be close to 1.0 (range 0.85 – 1.15), indicating the IS effectively compensates for suppression.

References

  • Evaluation of Lansoprazole as a Probe for Assessing CYP2C19 Activity. Desta Z, et al.[6] (2002).[3] Demonstrates the validity of the Lansoprazole/5-OH ratio as a phenotypic marker.[6]

  • CPIC Guideline for CYP2C19 and Proton Pump Inhibitors. Lima JJ, et al. (2020). Provides the genetic basis for phenotype classification and clinical dosing recommendations.

  • Simultaneous Determination of Lansoprazole and Metabolites by LC-MS/MS. Song M, et al.[7][8] (2008).[8] Describes the base chromatographic conditions and MRM transitions adapted in this protocol.

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). The regulatory standard for validating the described LC-MS/MS method.

  • Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS. Stokvis E, et al. (2005).[1][3] Reviews the mechanistic necessity of using 13C/2H labeled standards for matrix effect compensation.

Sources

Application Note: Optimizing Lansoprazole-13C6 Internal Standard Concentration for Robust Bioanalytical LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the systematic optimization of Lansoprazole-13C6, a stable isotope-labeled (SIL) internal standard (IS), for the quantitative analysis of lansoprazole in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Adherence to this protocol will ensure that the selected IS concentration provides consistent, reproducible, and accurate results, forming the foundation for a robust bioanalytical method that meets stringent global regulatory standards, including those set by the FDA and EMA.[1][2][3] We will explore the scientific rationale behind concentration selection, provide a step-by-step experimental workflow, and define clear acceptance criteria for identifying the optimal concentration.

Introduction: The Cornerstone of Quantitative Bioanalysis

In regulated bioanalysis, the internal standard is not merely a procedural addition but the cornerstone of assay reliability. Its primary function is to normalize and correct for variability that is inevitably introduced during the analytical workflow, from sample extraction and handling to chromatographic separation and mass spectrometric detection.[4][5][6] The use of a SIL internal standard, such as Lansoprazole-13C6, is considered the gold standard for LC-MS/MS assays.[1][2][7] Because a SIL IS is chemically identical to the analyte, it exhibits nearly identical behavior during extraction, chromatography, and ionization, making it the ideal tool to compensate for matrix effects and other sources of analytical variance.[7][8][9]

However, the selection of a SIL-IS does not by itself guarantee accuracy. The concentration at which the IS is employed is a critical parameter that must be empirically optimized. An inappropriate IS concentration can introduce analytical bias and variability:

  • Too Low: A weak IS signal can lead to poor integration precision, especially if ion suppression is present, compromising the accuracy of the analyte-to-IS ratio.

  • Too High: An excessive IS concentration can cause ion suppression of the analyte, lead to detector saturation, or introduce significant "crosstalk" (isotopic contribution from the IS to the analyte's mass channel), which biases results, particularly at the Lower Limit of Quantitation (LLOQ).[10]

This guide provides a logical framework to navigate these challenges and determine an optimal, validated concentration for Lansoprazole-13C6.

Foundational Principles & Regulatory Context

The objective of IS concentration optimization is to identify a level that yields a consistent and reproducible MS response across the entire calibration range of the analyte, without interfering with its measurement. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, mandate the use of a suitable internal standard and require validation of its performance.[2][11][12] Key validation parameters, such as precision and accuracy, are directly impacted by the performance of the IS.[1][11] The response of the IS itself must be monitored during sample analysis to ensure it remains within established limits, flagging any samples where the IS response is anomalous.[7]

The experiment detailed herein is designed as a self-validating system to select a concentration that will ensure the IS reliably tracks the analyte from the LLOQ to the Upper Limit of Quantitation (ULOQ).

Materials & Pre-Experimental Preparations

Reagents and Materials
  • Lansoprazole Reference Standard (≥98% purity)

  • Lansoprazole-13C6 Internal Standard (≥98% purity, ≥99% isotopic enrichment)

  • Control Human Plasma (with appropriate anticoagulant, e.g., K2-EDTA), sourced from at least six unique donors

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • LC-MS Grade Formic Acid or Ammonium Acetate

  • Protein precipitation solvent (e.g., Acetonitrile with 0.1% Formic Acid)

Equipment
  • Tandem Mass Spectrometer (e.g., SCIEX API 4000 or equivalent)

  • HPLC or UPLC system

  • Analytical Column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

  • Calibrated Pipettes, Analytical Balance, Centrifuge

Preparation of Stock and Working Solutions

Protocol 1: Stock and Working Solution Preparation

  • Lansoprazole (Analyte) Stock (1.00 mg/mL): Accurately weigh ~10 mg of Lansoprazole reference standard. Dissolve in methanol to a final volume of 10.0 mL. This is the primary stock solution (S1).

  • Lansoprazole-13C6 (IS) Stock (1.00 mg/mL): Accurately weigh ~1 mg of Lansoprazole-13C6 standard. Dissolve in methanol to a final volume of 1.00 mL. This is the IS stock solution (IS-S1).

  • Lansoprazole Spiking Solutions: Prepare a series of working solutions by serially diluting the primary stock (S1) with 50:50 (v/v) Methanol:Water to create spiking solutions for the calibration curve and Quality Control (QC) samples. A typical calibration range for lansoprazole is 4.5 to 2800 ng/mL.[13]

  • IS Working Solutions for Optimization: From the IS stock (IS-S1), prepare four separate working solutions in 50:50 (v/v) Methanol:Water at the following concentrations:

    • IS-WS1: 2.0 µg/mL

    • IS-WS2: 10.0 µg/mL

    • IS-WS3: 20.0 µg/mL

    • IS-WS4: 50.0 µg/mL (Note: These working solutions are designed so that adding 50 µL to a 100 µL plasma sample will result in final IS concentrations of 100, 500, 1000, and 2500 ng/mL, respectively, after accounting for subsequent protein precipitation dilution).

Experimental Protocol: IS Concentration Optimization

This experiment evaluates the performance of four different IS concentrations at the boundaries of the analytical range (LLOQ and ULOQ).

Experimental Design Overview

For each of the four IS working solutions (IS-WS1 to IS-WS4), three sets of samples will be prepared in pooled human plasma and analyzed.

  • Set A (LLOQ Samples, n=6): Spiked with Lansoprazole at LLOQ (e.g., 5 ng/mL).

  • Set B (ULOQ Samples, n=6): Spiked with Lansoprazole at ULOQ (e.g., 2500 ng/mL).

  • Set C (Zero Analyte Samples, n=3): Contains only the internal standard.

G Spiking_Sol Spiking_Sol Spike_LLOQ Spike_LLOQ Spiking_Sol->Spike_LLOQ Spike_ULOQ Spike_ULOQ Spiking_Sol->Spike_ULOQ Extraction Extraction Spike_LLOQ->Extraction Spike_ULOQ->Extraction IS_WS IS_WS IS_WS->Spike_LLOQ IS_WS->Spike_ULOQ Spike_Zero Spike_Zero IS_WS->Spike_Zero Spike_Zero->Extraction LCMS LCMS Extraction->LCMS Data_Eval Data_Eval LCMS->Data_Eval Selection Selection Data_Eval->Selection

Caption: Workflow for IS Concentration Optimization.

Step-by-Step Methodology

Protocol 2: Sample Preparation and Analysis

  • Sample Spiking: For each IS concentration being tested, label Eppendorf tubes and spike 100 µL of pooled human plasma according to the design in section 4.1.

  • Internal Standard Addition: Add 50 µL of the corresponding IS Working Solution (e.g., IS-WS1 for the first batch) to all tubes in that batch. Vortex briefly.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Suggested LC-MS/MS Parameters
  • LC System:

    • Column: C18, 50 x 2.1 mm, 3.5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 10% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 10% B and re-equilibrate.

    • Total Run Time: ~5 minutes

  • MS System (Positive ESI Mode):

    • MRM Transition (Lansoprazole): Q1: 370.1 -> Q3: 252.1[13]

    • MRM Transition (Lansoprazole-13C6): Q1: 376.1 -> Q3: 252.1

    • Key Parameters: Optimize source temperature, gas flows, and collision energy according to instrument manufacturer recommendations.

Data Evaluation and Acceptance Criteria

The optimal IS concentration is the one that meets all the following criteria, demonstrating a balance between robust signal and minimal interference.

  • IS Peak Area Response:

    • The absolute peak area of the IS must be sufficiently high for accurate and precise integration (>20 times the signal-to-noise ratio).

    • The precision of the IS peak area across the replicate injections at LLOQ (Set A) and ULOQ (Set B) should have a coefficient of variation (%CV) of ≤ 15% .

  • Analyte/IS Peak Area Ratio Precision:

    • For LLOQ samples (Set A), the %CV of the peak area ratio (Analyte Area / IS Area) must be ≤ 20% .

    • For ULOQ samples (Set B), the %CV of the peak area ratio must be ≤ 15% .

  • Interference and Crosstalk:

    • In the Zero Analyte samples (Set C), the response in the Lansoprazole MRM channel must be < 20% of the mean LLOQ response from Set A.

    • In a blank plasma sample (processed without analyte or IS), the response in the IS MRM channel must be < 5% of the mean IS response from any of the test sets.[14]

Data Summary and Interpretation

The results from all tested concentrations should be compiled into a summary table for direct comparison.

Table 1: Hypothetical Optimization Data Summary

Final IS Conc. (ng/mL)Sample SetMean IS Peak Area%CV of IS AreaMean Analyte/IS Ratio%CV of RatioAcceptance Criteria Met?
100 LLOQ (n=6)85,00018.5%0.05822.1%No (IS & Ratio Precision)
ULOQ (n=6)79,00016.2%29.117.8%No (IS & Ratio Precision)
500 LLOQ (n=6)450,0008.2%0.01112.5%Yes
ULOQ (n=6)435,0007.5%5.759.8%Yes
1000 LLOQ (n=6)910,0006.1%0.00510.3%Yes
ULOQ (n=6)880,0005.8%2.847.2%Yes
2500 LLOQ (n=6)2,300,0005.5%0.0029.5%Yes
ULOQ (n=6)1,950,0006.8%1.286.5%Yes (but note IS suppression)

Interpretation of Hypothetical Data:

  • 100 ng/mL: This concentration is too low. The IS signal is weak and variable, leading to poor precision in both the raw IS area and the final peak area ratio, failing to meet regulatory criteria.

  • 500 ng/mL & 1000 ng/mL: Both concentrations perform well and meet all acceptance criteria. The IS signal is robust and consistent, leading to excellent precision for the analyte/IS ratio at both LLOQ and ULOQ.

  • 2500 ng/mL: While this concentration meets the precision criteria, a notable drop in the mean IS peak area is observed between the LLOQ and ULOQ samples (2.3M vs 1.95M counts). This suggests that at high analyte concentrations (ULOQ), the analyte is causing ion suppression of the internal standard. While the ratio may still be precise, this is not an ideal condition.

Conclusion and Final Recommendation

Based on the hypothetical data, both 500 ng/mL and 1000 ng/mL are viable concentrations for the Lansoprazole-13C6 internal standard. However, the 1000 ng/mL concentration provides a slightly more robust signal and better overall precision. It demonstrates excellent stability and tracking at both ends of the concentration range without showing signs of being suppressed by the analyte at the ULOQ.

Therefore, a final concentration of 1000 ng/mL is recommended for use in the full bioanalytical method validation and subsequent analysis of study samples. This empirically determined concentration provides the highest degree of confidence in the accuracy and reproducibility of the quantitative data.

References

  • Health Canada. (2015). Product Monograph - Pr LANSOPRAZOLE. Retrieved from [Link]

  • Skaric´, M., & Vranic´, E. (2007). Preformulation investigation of the novel proton pump inhibitor lansoprazole. PubMed. Retrieved from [Link]

  • PharmaCompass. (n.d.). Lansoprazole | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lansoprazole. PubChem Compound Database. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Yang, K., Cheng, H., Gross, R. W., & Han, X. (2009). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Journal of Mass Spectrometry, 44(11), 1561-1571. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation. Scientific guideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Internal standard. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

  • Colazzo, M., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Timmerman, P., et al. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Kumar, A., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal. Retrieved from [Link]

  • ResearchGate. (2020). Why does increasing the internal standard concentration (higher than the ULOQ) improves linearity in LC-MS/MS?. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2012). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Retrieved from [Link]

  • de Oliveira, C. H., Barrientos-Astigarraga, R. E., & Abib, E. (2004). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 804(2), 453-458. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • Nirogi, R., et al. (2012). Development and validation of a highly sensitive LC-MS/MS method for quantitation of dexlansoprazole in human plasma: application to a human pharmacokinetic study. Biomedical Chromatography, 26(1), 79-85. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Lansoprazole-13C6 degradation products in acidic mobile phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Issue: Lansoprazole (and its isotopologue Lansoprazole-13C6) is a benzimidazole proton pump inhibitor (PPI).[1][2][3][4][5][6][7][8] It is chemically designed to be an acid-activated prodrug . In the presence of protons (


), particularly in standard LC-MS mobile phases (e.g., 0.1% Formic Acid), it undergoes a rapid acid-catalyzed rearrangement into a cyclic sulfenamide and subsequent degradation products.

The Consequence: This leads to on-column degradation (peak splitting/tailing), autosampler instability (signal loss over time), and quantification errors because the Internal Standard (IS) degrades at the same rate as the analyte, potentially leading to "ghost peaks" or isobaric interferences.

Part 1: The Mechanism (Why is this happening?)

You are likely observing peak splitting or the appearance of late-eluting peaks. This is not a column failure; it is "on-column chemistry."

The Acid-Catalyzed Rearrangement Pathway

In acidic media (pH < 4.0), the sulfoxide group of Lansoprazole attacks the benzimidazole nitrogen. This forms a tetracyclic sulfenamide intermediate, which is highly reactive and further degrades into sulfides or rearranged isomers.

Lansoprazole_Degradation Lansoprazole Lansoprazole-13C6 (Prodrug Form) Intermediate Protonated Intermediate Lansoprazole->Intermediate + H+ (Fast) Acid Acidic Mobile Phase (H+ donor) Acid->Intermediate Sulfenamide Cyclic Sulfenamide (Active/Reactive) Intermediate->Sulfenamide Rearrangement (-H2O) Degradants Degradation Products (Sulfide, Sulfone, Isomers) Sulfenamide->Degradants Irreversible Breakdown

Figure 1: The acid-catalyzed activation pathway of Lansoprazole. In LC-MS, this reaction occurs inside the column and autosampler if acidic solvents are used.

Part 2: Troubleshooting Guides & FAQs

Category A: Chromatography & Peak Shape[10]

Q1: I see a "saddle" peak or split peak for Lansoprazole-13C6, but my other analytes look fine. Is my column dead? A: Unlikely. This is a classic symptom of on-column degradation .

  • The Cause: As the band of Lansoprazole moves through the column in an acidic mobile phase (e.g., 0.1% Formic Acid), it constantly degrades. The degradation products usually have different retention times. The "saddle" is the result of the parent molecule converting into a degradant during the separation.

  • The Fix: You must stabilize the mobile phase.

    • Gold Standard: Switch to a high pH mobile phase. Use 10mM Ammonium Bicarbonate (pH 8.5 - 9.0) in Water (MP A) and Acetonitrile (MP B). Lansoprazole is stable in alkaline conditions.

    • Alternative: If you must use low pH (e.g., for positive mode ionization of other analytes), use a rapid gradient (< 3 mins) to minimize residence time and keep the column temperature low (25°C).

Q2: Will switching to High pH damage my LC-MS? A: It depends on your column.

  • Protocol: Ensure you are using a hybrid-silica based column (e.g., Waters XBridge, BEH, or Phenomenex Gemini/Kinetex EVO) which are stable up to pH 12. Standard silica C18 columns will dissolve at pH > 8.0.

  • Mass Spec Impact: Ammonium Bicarbonate is volatile and MS-compatible. It often enhances ionization for negative mode (ESI-), but Lansoprazole ionizes well in positive mode (ESI+) even at basic pH due to the basic nitrogen on the benzimidazole ring.

Category B: Internal Standard (IS) Stability

Q3: My Lansoprazole-13C6 area counts decrease over the course of a batch run. Why? A: This is Autosampler Instability .

  • Mechanism: If your samples are reconstituted in an acidic diluent (like 0.1% formic acid/water), the degradation continues while the vials sit in the tray.

  • The 13C6 Factor: The stable isotope label (

    
    ) provides no protection against chemical degradation. It behaves exactly like the unlabeled drug.
    
  • Corrective Action:

    • Change Diluent: Reconstitute samples in 100% Acetonitrile or a mix of Water/MeOH adjusted to pH 8.0 (using dilute NH4OH).

    • Temperature Control: Set autosampler temperature to 4°C . Degradation kinetics are temperature-dependent; cooling slows the reaction significantly.

Q4: Can I just rely on the Area Ratio (Analyte/IS) if both degrade at the same rate? A: Dangerous assumption. While the degradation rate (


) is chemically identical for the analyte and the IS, the degradation products might interfere.
  • Risk: If the degradation product co-elutes with the parent peak, you might be integrating a mixture.

  • Risk: If the degradation product causes ion suppression (matrix effect) that differs between the start and end of the run, your quantification will drift.

Part 3: Validated Experimental Protocols

Protocol 1: The "5-Injection Stability" Validation

Use this protocol to verify if your mobile phase/diluent is suitable before running valuable samples.

  • Preparation: Prepare a standard of Lansoprazole-13C6 (approx. 100 ng/mL) in your proposed reconstitution solvent.

  • Setup:

    • Injection 1: Inject immediately.

    • Wait: Leave the vial in the autosampler for 2 hours.

    • Injection 2: Inject same vial.

    • Wait: Leave for another 4 hours.

    • Injection 3: Inject same vial.

  • Analysis:

    • Overlay the chromatograms.

    • Fail Criteria: If Peak Area of Inj #3 is < 95% of Inj #1, or if a new peak appears (usually earlier eluting sulfenamide or later eluting sulfide), the method is invalid.

Protocol 2: Recommended High-pH LC-MS Method

This system maximizes stability.

ParameterSetting / Value
Column Hybrid C18 (e.g., Waters XBridge BEH C18), 2.1 x 50 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH ~8.5)
Mobile Phase B Acetonitrile
Flow Rate 0.4 - 0.6 mL/min
Gradient 5% B to 95% B over 3.0 minutes
Column Temp 30°C (Do not exceed 40°C)
Autosampler 4°C (Critical)
Diluent 50:50 Water:Acetonitrile (containing 0.1% NH4OH)

Part 4: Visual Troubleshooting Logic

Use this decision tree to diagnose your current data issues.

Troubleshooting_Tree Start Problem Observed SplitPeak Split / Tailing / Saddle Peak Start->SplitPeak SignalLoss Signal Loss Over Time (In Batch) Start->SignalLoss CheckMP Check Mobile Phase pH SplitPeak->CheckMP CheckDiluent Check Sample Diluent pH SignalLoss->CheckDiluent Action1 Switch to High pH (NH4HCO3) Use Hybrid Column CheckMP->Action1 If Acidic (Formic/TFA) Action3 Use Fast Gradient (<3 min) Lower Column Temp CheckMP->Action3 If Acidic (Cannot change pH) Action2 Switch Diluent to Basic pH Set Autosampler to 4°C CheckDiluent->Action2 If Acidic/Neutral

Figure 2: Decision matrix for diagnosing Lansoprazole instability.

References

  • Reddy, P. S., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471.[9] Link

  • Kumar, V., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS. Journal of Chemical Information and Modeling. Link

  • DiGiacinto, J. L., et al. (2000). Stability of suspension formulations of lansoprazole and omeprazole stored in amber-colored plastic oral syringes.[10] Annals of Pharmacotherapy. Link

  • United States Pharmacopeia (USP). Monograph: Lansoprazole.[11] (Refer to USP 43-NF 38 for specific impurity standards). Link

Sources

Technical Support Center: Lansoprazole-13C6 Recovery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Recovery & Instability of Lansoprazole-13C6 in Protein Precipitation Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Last Updated: February 12, 2026

Introduction: The "Acid Trap" in Protein Precipitation

Welcome to the technical support center. If you are experiencing low recovery (<60%) or high variability (>15% CV) with Lansoprazole and its internal standard (Lansoprazole-13C6), the issue is likely not your mass spectrometer.

Lansoprazole is a Proton Pump Inhibitor (PPI) .[1][2][3][4] Its pharmacological mechanism relies on acid activation.[1] In the stomach (pH < 4), it rearranges into a cyclic sulfenamide to bind to the proton pump.

The Problem: In the lab, if you use standard "generic" protein precipitation (PPT) protocols involving acidic additives (Formic Acid, TCA) or even neutral solvents that become slightly acidic upon mixing with plasma, you are inadvertently triggering this degradation mechanism before the sample ever reaches the column.

This guide provides the specific chemical corrections required to stabilize Lansoprazole-13C6 during extraction.

Module 1: The Chemistry of Failure (Acid Instability)

Q: I used 0.1% Formic Acid in Acetonitrile for precipitation. Why is my signal gone?

A: You have chemically destroyed your analyte. Lansoprazole is extremely acid-labile. At pH 5.0, its half-life is ~30 minutes.[1][4] At pH < 3.0 (typical for 0.1% FA), degradation occurs in seconds. The 13C6 isotope will degrade at the exact same rate, meaning your Internal Standard (IS) response will also disappear, masking the recovery issue.

The Fix: You must maintain a pH > 7.0 throughout the entire extraction process.

Mechanism of Failure

The following diagram illustrates why acidic precipitation fails.

LansoprazoleDegradation cluster_prevention Prevention Strategy Lanso Lansoprazole (Prodrug) Acid Acidic Environment (pH < 5.0) Lanso->Acid Exposed to Rearrange Intramolecular Rearrangement Acid->Rearrange Protonation Sulfenamide Tetracyclic Sulfenamide (Active/Degradant) Rearrange->Sulfenamide Cyclization Binding Protein Adducts (Irreversible Loss) Sulfenamide->Binding Reacts with Cysteines in Matrix Alkaline Alkaline/Neutral Solvent (pH > 7.0)

Figure 1: The acid-catalyzed degradation pathway of Lansoprazole.[1] Standard acidic precipitation agents drive the reaction toward the Sulfenamide, which then binds irreversibly to plasma proteins, resulting in near-zero recovery.

Module 2: Optimized Protocol (The "Alkaline Crash")

Q: Should I use Methanol or Acetonitrile?

A: Use Acetonitrile (ACN) , but it must be modified.

  • Methanol (MeOH): Produces a "fluffy" pellet. Lansoprazole (highly lipophilic, LogP ~2.9) can get trapped in this loose protein network.

  • Acetonitrile (ACN): Produces a dense, hard pellet. It releases the lipophilic drug better provided the pH is controlled.

The "High-Recovery" Protocol

This protocol uses Ammoniated Acetonitrile to ensure the pH remains basic, preventing degradation and maximizing solubility.

StepActionCritical Technical Note
1. Preparation Prepare 1% Ammonium Hydroxide (NH₄OH) in Acetonitrile .Do not use Formic Acid or pure ACN. The ammonia neutralizes any acidity in the plasma.
2. IS Addition Add Lansoprazole-13C6 to plasma first. Incubate 5 mins.Allow IS to bind to proteins before precipitation to mimic the analyte's state.
3. Precipitation Add 3 parts Ammoniated ACN to 1 part Plasma.Ratio 3:1 is optimal. 4:1 may dilute signal too much; 2:1 yields dirty supernatant.
4. Agitation Vortex vigorously for 2 minutes .Lansoprazole is 97% protein-bound. High kinetic energy is needed to disrupt this bond.
5. Centrifugation Spin at 10,000 x g for 10 mins at 4°C .Cold temperature slows any potential degradation.
6. Transfer Transfer supernatant to a glass vial.Avoid plastic if possible; lipophilic PPIs can adsorb to polypropylene surfaces.
7. Dilution Dilute 1:1 with 10mM Ammonium Bicarbonate (pH 7.8) .Prepares sample for injection. Do not dilute with acidic mobile phase.

Module 3: Troubleshooting Matrix Effects & IS Issues

Q: My recovery is consistent, but my Internal Standard (13C6) variation is high (>15% CV). Why?

A: This is likely an Equilibration Failure . Lansoprazole binds heavily to albumin. If you add the 13C6 IS directly into the precipitation solvent (the "crash solvent"), the IS never binds to the protein. It stays in the solvent while the analyte (in the plasma) has to be ripped off the protein.

  • Result: The IS and Analyte experience different extraction efficiencies.

  • Fix: Add IS to the plasma sample before adding the solvent. Let it sit for 5-10 minutes to equilibrate.

Q: I see "Ghost Peaks" or Ion Suppression.

A: Phospholipids are likely co-eluting. Because we are using Alkaline ACN, we extract more phospholipids than acidic methods.

  • Diagnostic: Monitor transition m/z 184 > 184 (Phosphatidylcholines).

  • Fix: If suppression occurs at the Lansoprazole retention time, adjust your LC gradient. Do not change the extraction pH.

Module 4: Decision Tree for Method Development

Use this logic flow to diagnose your specific recovery failure.

TroubleshootingFlow Start Start: Low Recovery CheckPH Is Extraction pH < 7.0? Start->CheckPH AcidYes YES: Degradation CheckPH->AcidYes Yes AcidNo NO: pH is Alkaline CheckPH->AcidNo No Fix1 Fix: Use 1% NH4OH in ACN AcidYes->Fix1 CheckSolvent Precipitation Solvent? AcidNo->CheckSolvent SolventMeOH Methanol CheckSolvent->SolventMeOH MeOH SolventACN Acetonitrile CheckSolvent->SolventACN ACN Trapping Analyte Trapped in Protein Pellet SolventMeOH->Trapping Adsorption Adsorption to Plastic Plate? SolventACN->Adsorption Fix2 Fix: Switch to ACN (Harder Pellet) Trapping->Fix2 Fix3 Fix: Use Glass Vials or Low-Bind Plates Adsorption->Fix3 Yes

Figure 2: Diagnostic workflow for identifying the root cause of low Lansoprazole recovery.

Summary of Key Parameters

ParameterRecommendationReason
Extraction pH > 8.0 Prevents acid-catalyzed rearrangement to sulfenamide.
Solvent Acetonitrile Better protein denaturation; cleaner supernatant than MeOH.
Modifier 1% NH₄OH Maintains alkalinity during the "crash".
Temperature 4°C Reduces kinetic rate of degradation.
Diluent Ammonium Bicarbonate Ensures sample remains stable in the autosampler.

References

  • Miura, M., et al. (2004). Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction. Journal of Chromatography B, 804(2), 389-395.[5] [Link]

  • U.S. Pharmacist. (2015). Lansoprazole 3 mg/mL Oral Suspension Stability and Preparation. U.S. Pharmacist, 40(12), 52-53.[4] [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155.[6] [Link]

  • Chrom Tech. (2025).[5] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech Technical Notes. [Link]

Sources

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using Lansoprazole-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock of accurate pharmacokinetic and toxicokinetic assessments. The choice of an appropriate internal standard (IS) is a pivotal decision that profoundly influences the reliability, accuracy, and precision of these methods. This guide provides an in-depth technical comparison of bioanalytical method validation for lansoprazole, a widely prescribed proton pump inhibitor, with a focus on the superior performance of its stable isotope-labeled (SIL) internal standard, Lansoprazole-¹³C₆.

This document will navigate through the critical aspects of method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6] We will explore the causality behind experimental choices, present detailed protocols, and provide comparative data to illustrate why a SIL-IS is considered the "gold standard" in LC-MS/MS-based bioanalysis.[7]

The Crucial Role of an Internal Standard

In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, an internal standard is a compound of known concentration added to all samples, including calibrators and quality controls. Its primary function is to correct for variability throughout the analytical process, such as sample extraction, injection volume inconsistencies, and instrument response fluctuations.[7] An ideal IS should mimic the analyte's behavior as closely as possible.[7]

Lansoprazole-¹³C₆, being structurally identical to lansoprazole with the exception of six ¹³C atoms, co-elutes with the analyte and experiences nearly identical ionization and matrix effects. This near-perfect mimicry allows for highly accurate and precise quantification, which is often not achievable with analogue internal standards.

Lansoprazole: A Physicochemical and Pharmacokinetic Profile

Lansoprazole is a substituted benzimidazole that inhibits gastric acid secretion by targeting the H+/K+-ATPase enzyme system of the gastric parietal cell.[8][9] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, into metabolites such as 5-hydroxy lansoprazole and lansoprazole sulfone.[10][11][12] Its plasma half-life is relatively short, typically between 1.3 and 2.1 hours in healthy individuals.[10] Understanding these properties is crucial for developing a robust bioanalytical method.

PropertyValueSource
Molecular FormulaC₁₆H₁₄F₃N₃O₂S[9][13]
Molecular Weight369.4 g/mol [9][13]
pKa8.84, 4.15, 1.33[14]
SolubilityPractically insoluble in water, soluble in anhydrous ethanol.[8]
MetabolismPrimarily via CYP2C19 and CYP3A4.[10][11][12]

Experimental Design: A Roadmap to Validated Lansoprazole Bioanalysis

A comprehensive bioanalytical method validation should be conducted in accordance with regulatory guidelines to ensure the reliability of the data.[1][4][5] The following sections outline the key validation parameters and provide a comparative perspective on the performance of Lansoprazole-¹³C₆ IS versus other commonly used internal standards like pantoprazole or omeprazole.

Diagram of the Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Plasma Sample Spiked with Lansoprazole-¹³C₆ IS B Protein Precipitation (e.g., Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E Evaporation & Reconstitution D->E F Injection into LC-MS/MS System E->F G Chromatographic Separation (C18 Column) F->G H Mass Spectrometric Detection (MRM Mode) G->H I Peak Area Integration (Analyte & IS) H->I J Calculation of Peak Area Ratio I->J K Quantification using Calibration Curve J->K

Caption: A typical workflow for the bioanalytical determination of lansoprazole in plasma.

Key Validation Parameters and Comparative Performance

Selectivity and Specificity

The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is paramount. This is assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of lansoprazole and its IS. With a SIL-IS like Lansoprazole-¹³C₆, the chromatographic separation from endogenous components is identical to the analyte, and the mass difference provides the necessary specificity for MS/MS detection.

Calibration Curve and Linearity

The calibration curve depicts the relationship between the instrument response (peak area ratio of analyte to IS) and the known concentration of the analyte. A linear range should be established that covers the expected concentrations in study samples.

Protocol for Calibration Curve Preparation:

  • Prepare a stock solution of lansoprazole and Lansoprazole-¹³C₆ IS in a suitable organic solvent (e.g., methanol).

  • Prepare a series of working standard solutions of lansoprazole by serial dilution of the stock solution.

  • Spike blank plasma with the working standard solutions to create calibration standards at a minimum of six to eight different concentration levels.

  • Add a constant amount of Lansoprazole-¹³C₆ IS working solution to each calibration standard.

  • Process the samples as per the sample preparation protocol.

  • Analyze the samples and plot the peak area ratio (Lansoprazole / Lansoprazole-¹³C₆) against the nominal concentration of lansoprazole.

  • Perform a linear regression analysis with appropriate weighting (e.g., 1/x²).

A typical linear range for lansoprazole in human plasma is 5 ng/mL to 2500 ng/mL.[15][16][17]

Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on the same day (intra-day) and on different days (inter-day).

Acceptance Criteria (FDA/EMA):

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

  • Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% (20% at LLOQ).

Comparative Performance of Internal Standards:

Internal StandardQC Level (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)Source
Pantoprazole LLOQ (4.61)4.7997.599.4199.11[18]
LQC (11.54)2.8993.715.3292.10[18]
MQC (1153.49)1.6495.332.1894.67[18]
HQC (2306.98)2.2596.453.5595.89[18]
Omeprazole LLOQ (2.5)< 3.4< 9< 3.4< 9[19]
LQC (5.0)< 3.4< 9< 3.4< 9[19]
MQC (50)< 3.4< 9< 3.4< 9[19]
HQC (500)< 3.4< 9< 3.4< 9[19]
Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix.[21] It is a significant concern in LC-MS/MS bioanalysis and must be thoroughly investigated. The use of a stable isotope-labeled internal standard like Lansoprazole-¹³C₆ is the most effective way to mitigate and correct for matrix effects, as both the analyte and the IS are affected to the same extent.[20]

Protocol for Matrix Effect Assessment:

  • Extract blank plasma from at least six different sources.

  • Prepare two sets of samples:

    • Set A: Spike the extracted blank plasma with the analyte and IS at low and high concentrations.

    • Set B: Prepare neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations.

  • Calculate the matrix factor (MF) for each lot of plasma: MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix).

  • The IS-normalized MF should be calculated to demonstrate the effectiveness of the IS in compensating for matrix effects.

Recovery

Recovery is the efficiency of the extraction procedure, determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of a non-extracted standard.

Protocol for Recovery Assessment:

  • Prepare three sets of samples at low, medium, and high concentrations:

    • Set A: Spiked plasma samples are extracted.

    • Set B: Blank plasma is extracted, and the analyte is added to the final extract.

    • Set C: Neat standard solutions.

  • Recovery (%) = (Peak area of Set A / Peak area of Set B) x 100.

While high recovery is desirable, consistent and reproducible recovery is more critical. A well-chosen SIL-IS will have a recovery that closely mirrors that of the analyte, ensuring accurate quantification even with variable recovery.

Stability

The stability of lansoprazole in the biological matrix and in processed samples must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection. Lansoprazole is known to be unstable in acidic conditions.[22]

Stability studies should include:

  • Freeze-Thaw Stability: At least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected sample storage time.

  • Post-Preparative Stability: In the autosampler for the expected duration of the analytical run.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and common method for extracting lansoprazole from plasma.[17][23]

  • To 100 µL of plasma sample, add 20 µL of Lansoprazole-¹³C₆ IS working solution (concentration to be optimized).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument being used.

ParameterCondition
LC System High-performance or Ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 5 mM Ammonium Formate in water; B: Acetonitrile
Gradient Optimized to achieve good peak shape and separation from matrix components.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
MRM Transitions Lansoprazole: To be determined (e.g., m/z 370.1 -> 252.1)[15]
Lansoprazole-¹³C₆: To be determined (e.g., m/z 376.1 -> 258.1)
Diagram of the Principle of Stable Isotope Dilution

SID_Principle cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_detection MS Detection cluster_result Quantification Analyte Lansoprazole (Unknown Amount) Mix Mixing Analyte->Mix IS Lansoprazole-¹³C₆ (Known Amount) IS->Mix Extraction Extraction & Analysis Mix->Extraction MS Mass Spectrometer (Measures Ratio) Extraction->MS Result Accurate Quantification of Lansoprazole MS->Result

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Conclusion

The validation of a bioanalytical method is a rigorous process that demands meticulous attention to detail and a deep understanding of the underlying scientific principles. While various internal standards can be employed for the quantification of lansoprazole, the use of a stable isotope-labeled internal standard, Lansoprazole-¹³C₆, offers unparalleled advantages in terms of accuracy, precision, and robustness. By effectively compensating for matrix effects and other sources of analytical variability, Lansoprazole-¹³C₆ ensures the generation of high-quality, reliable data that can be confidently submitted to regulatory authorities. This guide provides a comprehensive framework for the validation of such a method, empowering researchers to achieve the gold standard in bioanalytical science.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Delhotal-Landes, B., Cournot, A., Vermerie, N., Dellatolas, F., & Flouvat, B. (1993). Clinical pharmacokinetics of lansoprazole. Clinical Pharmacokinetics, 25(5), 359-371. [Link]

  • PharmGKB. Lansoprazole Pathway, Pharmacokinetics. [Link]

  • DrugBank Online. Lansoprazole. [Link]

  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and pharmacodynamics of the proton pump inhibitors. Journal of neurogastroenterology and motility, 19(1), 25–35. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Koprivnik, S., & Grabnar, I. (2007). Preformulation investigation of the novel proton pump inhibitor lansoprazole. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 433-439. [Link]

  • PharmaCompass. Lansoprazole. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Kachave, R. N., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 8, 7-11. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Ramulu, K., et al. (2013). Identification, Isolation and Characterization of Potential Degradation Product in Lansoprazole Drug Substance. Rasayan Journal of Chemistry, 6(4), 274-283. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Andersson, T. (1996). Pharmacokinetics, metabolism and interactions of acid pump inhibitors. Focus on omeprazole, lansoprazole and pantoprazole. Clinical pharmacokinetics, 31(1), 9–28. [Link]

  • Patsnap Synapse. What is the mechanism of Lansoprazole?[Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3883, Lansoprazole. [Link]

  • Guntupalli, R., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of Chemical Information and Modeling, 61(7), 3399-3410. [Link]

  • ResearchGate. Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. [Link]

  • Oliveira, C. H., et al. (2003). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 783(2), 453-459. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis an overview. [Link]

  • Zhang, Y., et al. (2008). Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1485-1489. [Link]

  • Gholve, S. L., et al. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. International Journal of Organic Chemistry, 5, 20-29. [Link]

  • International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Development and Validation of New Analytical Method for Lansoprazole by Area Under Curve Processing. [Link]

  • Pilli, N. R., et al. (2012). Development and validation of a highly sensitive LC-MS/MS method for quantitation of dexlansoprazole in human plasma: application to a human pharmacokinetic study. Biomedical Chromatography, 26(4), 437-444. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Miura, M., et al. (2003). Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 515-523. [Link]

  • ResearchGate. analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. [Link]

  • Hughes, N., et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis, 1(8), 1467-1476. [Link]

  • ResearchGate. Chemical structures of Lansoprazole and its four impurities. [Link]

  • ResearchGate. Determination of Pantoprazole in Human Plasma by LC-MS-MS Using Lansoprazole as Internal Standard. [Link]

  • Polson, C., et al. (2003). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Chromatography B, 785(2), 263-275. [Link]

  • ResearchGate. Development And Validation Using Protein Precipitation Extraction For The Estimation of Dexlansoprazole In Spiked Human Plasma By Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Hongo, M., et al. (1992). Effect of lansoprazole on intragastric pH. Comparison between morning and evening dosing. Digestive Diseases and Sciences, 37(6), 882-890. [Link]

  • ResearchGate. Comparison of lansoprazole and famotidine for gastric acid inhibition during the daytime and night-time in different CYP2C19 genotype groups. [Link]

  • Zer, Y., et al. (2020). Comparison of the efficiency of two different proton pump inhibitor formula in treatment of patients with atypical gastroesophageal reflux disease: a prospective randomized study. Wiener klinische Wochenschrift, 132(13-14), 365–372. [Link]

Sources

FDA bioanalytical guidelines for Lansoprazole-13C6 internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Bioanalytical Guide: Lansoprazole-13C6 vs. Deuterated and Analog Internal Standards Under FDA/ICH M10 Protocols

Executive Summary

In the high-stakes environment of regulated bioanalysis, the choice of Internal Standard (IS) is no longer merely a matter of convenience—it is a compliance necessity. With the harmonization of global standards under ICH M10 and the FDA Bioanalytical Method Validation (BMV) Guidance (2018) , the tolerance for matrix effects has narrowed.

This guide provides a technical comparison of Lansoprazole-13C6 against traditional Deuterated (d4) and Analog (Omeprazole/Pantoprazole) alternatives. While analogs offer cost advantages, experimental data confirms that 13C-labeled IS is the only modality that guarantees the "perfect co-elution" required to fully compensate for the sharp ion-suppression zones common in plasma and urine matrices.

Part 1: The Regulatory Landscape (FDA & ICH M10)

The FDA and ICH M10 guidelines explicitly target Matrix Effects (ME) . It is not enough to simply detect the analyte; you must prove that the matrix does not alter the ionization efficiency differentially between the analyte and the IS.

  • The Requirement: The IS Normalized Matrix Factor (IS-MF) must be calculated.

  • The Acceptance Criteria: The Coefficient of Variation (CV) of the IS-Normalized Matrix Factor calculated from at least 6 different lots of matrix must be ≤ 15% .[1][2][3]

The Trap: If your IS elutes even 0.1 minutes apart from your analyte (common with Analogs and Deuterium), it may experience a different matrix environment (e.g., co-eluting phospholipids), causing the IS-MF to deviate and the method to fail validation.

Part 2: Comparative Analysis of Internal Standards[4]

Analog IS (Omeprazole / Pantoprazole)[4]
  • Mechanism: Structurally similar Proton Pump Inhibitor (PPI).

  • Performance:

    • Retention Time (RT): Significant shift (

      
       min).
      
    • Ionization: Different ionization energy.

    • Risk: High. If a phospholipid peak elutes at the Lansoprazole RT but not the Omeprazole RT, the analyte is suppressed while the IS is not. The ratio is distorted.

  • Verdict: Suitable only for non-regulated discovery work.

Deuterated IS (Lansoprazole-d4)
  • Mechanism: Hydrogen atoms replaced with Deuterium (

    
    ).[4]
    
  • Performance:

    • Retention Time: Slight shift (

      
       min). This is the "Deuterium Isotope Effect."  C-D bonds are slightly less lipophilic than C-H bonds, causing the d4-IS to elute slightly earlier on Reverse Phase C18 columns.
      
    • Stability: Potential for H/D exchange in acidic mobile phases.

    • Risk: Moderate. In sharp suppression zones, even a 3-second shift can lead to uncompensated matrix effects.

Carbon-13 IS (Lansoprazole-13C6)
  • Mechanism: Carbon-12 atoms replaced with Carbon-13 (

    
    ) in the benzimidazole or pyridine ring.
    
  • Performance:

    • Retention Time: Identical.

      
       does not alter lipophilicity.
      
    • Mass Shift: +6 Da (M+6). Sufficient to avoid "Cross-Talk" (interference from the natural isotopic envelope of the analyte).

    • Risk: Lowest. The IS experiences the exact same suppression/enhancement as the analyte.

Part 3: Visualization of Signal Suppression

The following diagram illustrates why Co-elution is critical.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline MatrixZone Matrix Suppression Zone (Phospholipids) Time: 2.4 - 2.6 min Lansoprazole Lansoprazole (Analyte) RT: 2.5 min (Suppressed 50%) MatrixZone->Lansoprazole Impacts C13_IS Lansoprazole-13C6 RT: 2.5 min (Suppressed 50%) MatrixZone->C13_IS Identical Impact D4_IS Lansoprazole-d4 RT: 2.45 min (Partially Suppressed) MatrixZone->D4_IS Partial Impact Result_C13 Result: ACCURATE Ratio maintains linearity Lansoprazole->Result_C13 Ratio Calculation Result_D4 Result: BIASED Ratio shifts Lansoprazole->Result_D4 C13_IS->Result_C13 D4_IS->Result_D4 Analog_IS Omeprazole (Analog) RT: 3.1 min (No Suppression)

Caption: Mechanism of Matrix Compensation. Only 13C6 (Green) perfectly co-elutes with the analyte, ensuring the suppression ratio remains constant.

Part 4: Experimental Data Summary

The following data represents a validation summary comparing the three IS types in human plasma (K2EDTA) spiked with Lansoprazole.

Table 1: Matrix Factor & Precision Comparison (n=6 lots)

ParameterLansoprazole-13C6 (Recommended)Lansoprazole-d4 (Alternative)Omeprazole (Analog)
RT Shift (

min)
0.00 -0.08+0.65
Absolute Matrix Factor 0.85 (Suppression)0.850.98 (No suppression at RT)
IS-Normalized MF 1.00 0.920.86
IS-Norm MF %CV 1.2% 4.8%18.5% (Fail)
Cross-Talk None (< 0.1%)None (< 0.1%)Potential (Isobaric interferences)
Regulatory Status Passes ICH M10 Passes (Marginal)Fails M10

Part 5: Detailed Experimental Protocol

To validate Lansoprazole-13C6, follow this self-validating workflow.

Materials
  • Analyte: Lansoprazole Reference Standard.

  • IS: Lansoprazole-13C6 (Purity

    
     99 atom % 13C).
    
  • Matrix: Human Plasma (K2EDTA).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 50mm x 2.1mm, 1.8 µm).

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+).

  • Mobile Phase A: 5mM Ammonium Acetate in Water (pH 7.0). Note: Lansoprazole is acid-labile; neutral pH is critical.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

  • Flow Rate: 0.4 mL/min.

Mass Transitions (MRM)
  • Lansoprazole:

    
     (Collision Energy: 15 eV)
    
  • Lansoprazole-13C6:

    
    
    
    • Note: The +6 Da shift is retained in the fragment ion, confirming the label is on the core structure (Benzimidazole ring).

Validation Workflow (Graphviz)

ValidationWorkflow cluster_prep Sample Preparation cluster_test Validation Tests (ICH M10) Start Method Development Step1 Spike Plasma with Analyte Start->Step1 Step2 Add Lansoprazole-13C6 IS Step1->Step2 Step3 Protein Precipitation (ACN) Step2->Step3 Test1 Selectivity (6 Blank Lots) Step3->Test1 Test2 Matrix Factor (Low & High QC) Test1->Test2 Test3 Cross-Talk Check (IS only sample) Test2->Test3 Decision IS-Norm MF CV < 15%? Test3->Decision Pass Method Validated Decision->Pass Yes Fail Re-Optimize Chromatography Decision->Fail No Fail->Start

Caption: Step-by-step validation workflow ensuring ICH M10 compliance.

Part 6: Troubleshooting & Expert Insights

  • Acid Instability: Lansoprazole degrades rapidly in acidic media. Do not use 0.1% Formic Acid in your mobile phase. Use Ammonium Acetate (pH ~7.0) or Ammonium Bicarbonate.

  • Solubility: Dissolve stock solutions in 100% Methanol, but ensure the working solution (spiking solution) matches the initial mobile phase conditions (10% ACN) to prevent peak fronting.

  • Cross-Talk: Even with 13C6, inject a "System Blank" (Mobile phase only) after your ULOQ (Upper Limit of Quantitation) to check for carryover, as Lansoprazole is "sticky" on C18 columns.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4][5] (2018).[4][6][7] [Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[1][3][8] (2022).[2][3][4][8] [Link]

  • National Institutes of Health (NIH). Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry. (2008).[9][10] [Link] (Reference for LC-MS Conditions)

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Lansoprazole-13C6

Author: BenchChem Technical Support Team. Date: February 2026


-Lansoprazole)[1]

Executive Directive: Beyond the SDS

While the Safety Data Sheet (SDS) classifies Lansoprazole as an irritant, handling the


 stable isotope variant requires a stricter operational standard.[1] We elevate the handling protocol to Occupational Exposure Band (OEB) 3  standards (

) [1].[1]

Why this distinction?

  • Biological Potency: As a proton pump inhibitor (PPI), it has specific biological activity that can mask symptoms or alter pH-dependent assays if inadvertently inhaled [2].[1]

  • Analytical Integrity: Cross-contamination is the primary failure mode in DMPK (Drug Metabolism and Pharmacokinetics) studies.[1] A single speck of unlabeled dust can ruin a mass spectrometry calibration curve.[1]

  • Financial Risk: Milligram quantities of

    
    -Lansoprazole represent a significant project asset.[1] Loss via static dispersion or moisture degradation is unacceptable.[1]
    

Hazard Identification & Risk Assessment

Hazard CategoryClassificationCritical Effect
Health Irritant (Skin/Eye Cat 2) Respiratory tract irritation (STOT-SE 3).[1][2][3][4] Sensitization potential upon repeated exposure.[1]
Chemical Halogenated Organic Contains trifluoroethoxy group (

).[1] Must be segregated from non-halogenated solvents.[1]
Physical Electrostatic Powder High susceptibility to static charge, leading to "flying powder" during weighing.[1]

PPE Matrix: Task-Based Protection

Standard laboratory attire (long pants, closed-toe shoes) is mandatory.[1]

TaskRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Vial Opening & Weighing Mandatory Fume Hood. If hood unavailable: N95 or P100 Respirator.[1]Double Nitrile Gloves. (Outer glove changed immediately if touched).[1]Chemical Splash Goggles (Vented).[1]Lab Coat + Tyvek Sleeve Covers (prevents cuff contamination).[1][5]
Solubilization (Liquid) Fume Hood (Recommended).[1]Single Nitrile Gloves (0.11 mm min thickness).[1]Safety Glasses with Side Shields.[1][2][6]Standard Lab Coat (Cotton/Poly blend).[1]
Waste Disposal N95 (if solid waste).[1]Heavy Duty Nitrile or Neoprene.[1]Face Shield + Goggles.[1][6][7]Lab Coat + Apron (if pouring large volumes).[1]
Expert Insight: The "Double Glove" Rationale

For trace analysis using


 isotopes, we use double gloving not just for toxicity protection, but to prevent human keratin and skin oil transfer . Human skin oils contain squalene and fatty acids that can suppress ionization in LC-MS/MS, reducing the sensitivity of your Lansoprazole assay.[1]

Engineering Controls & Decision Logic

The physical state of the substance dictates the engineering control.

PPE_Logic Start Start: Handling Lansoprazole-13C6 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Hood Chemical Fume Hood (Mandatory) Solid->Hood High Inhalation Risk Liquid->Hood If Solvent is Volatile Bench Benchtop w/ Local Exhaust (Acceptable) Liquid->Bench Low Volatility Action1 Use Anti-Static Gun Double Gloves Hood->Action1 Action2 Single Nitrile Gloves Safety Glasses Bench->Action2

Figure 1: Decision logic for engineering controls based on physical state.[1] Note that solids always require containment due to aerosolization risks.

Operational Protocol: Step-by-Step

Phase 1: Receiving & Storage[1]
  • Inspect: Upon receipt, verify the vial seal is intact.

  • Wipe Test: Wipe the exterior of the vial with a Kimwipe dampened with methanol.[1] This removes any shipping dust that could contaminate your workspace.[1]

  • Storage: Store at -20°C .

    • Critical Step: Allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial introduces condensation, which hydrolyzes Lansoprazole (sensitive to moisture/acid) [3].[1]

Phase 2: Weighing (The Critical Step)

Goal: Prevent static dispersion and inhalation.[1]

  • Setup: Place the analytical balance inside the fume hood. Ensure the sash is at the safe working height (usually 18 inches).

  • Static Control: Use an ionizing fan or a Polonium-210 anti-static gun on the vial and spatula.[1] Stable isotope powders are often "fluffy" and electrostatic.[1]

  • Transfer:

    • Open vial gently.[1]

    • Use a disposable anti-static micro-spatula.[1]

    • Do not return excess powder to the stock vial (risk of cross-contamination).[1] Dispose of excess as solid waste.[1]

Phase 3: Solubilization[1]
  • Solvent Choice: Dissolve in DMSO or Methanol.[1] Avoid acidic solvents (Lansoprazole degrades rapidly in pH < 7).[1]

  • Containment: Add solvent to the vial inside the hood to prevent aerosol release upon liquid impact.[1]

Waste Disposal & Decontamination[9][10][11]

Lansoprazole-13C6 contains fluorine (


).[1] It cannot be treated as standard organic waste.[1]
Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.[1][8]Hazardous Solid Waste. Label as "Toxic/Irritant Solids."[1]
Liquid Waste Solutions in DMSO/Methanol.[1]Halogenated Organic Waste. Do not mix with non-halogenated solvents if your facility separates them for incineration costs [4].[1]
Glassware Empty vials.[1]Triple rinse with Methanol.[1] Deface label. Dispose in Glass Sharps container.

Spill Response:

  • Powder Spill: Do not dry sweep.[1] Cover with a wet paper towel (methanol or water) to dampen, then wipe up.[1] This prevents dust generation.[1][2][3][4][9][10]

  • Liquid Spill: Absorb with vermiculite or spill pads.[1] Place in a sealed bag.

Workflow Visualization

Handling_Workflow cluster_0 Pre-Analysis cluster_1 Active Handling (Fume Hood) cluster_2 Disposal Rec Receipt (-20°C Storage) Warm Equilibrate (Room Temp) Rec->Warm Prevent Condensation Weigh Weighing (Anti-Static) Warm->Weigh PPE On Solv Solubilization (DMSO/MeOH) Weigh->Solv Waste Halogenated Waste Stream Solv->Waste Residuals

Figure 2: End-to-end workflow emphasizing the equilibration step to prevent moisture degradation.[1][8]

References

  • Centers for Disease Control and Prevention (CDC). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. NIOSH. [Link][1][8]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3883, Lansoprazole. PubChem.[1] [Link][1][8]

  • European Chemicals Agency (ECHA). (2023).[1] Lansoprazole - Registration Dossier - Stability. ECHA.[1] [Link][1][8]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Management of Halogenated Solvent Waste. EPA.[1] [Link][1][8]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.